2-(Hydroxymethyl)piperidin-3-ol
Description
BenchChem offers high-quality 2-(Hydroxymethyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
27230-48-4 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2 |
InChI Key |
WRLZCUCTSFUOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Stereochemical Profiling of (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol: A Technical Guide for Iminosugar Development
Executive Summary
(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol (frequently referred to in literature as 4-deoxyfagomine or 2-epi-4-deoxyfagomine) is a highly valuable piperidine alkaloid and iminosugar analog. It serves as a critical building block for complex bioactive molecules, including prosopine derivatives and potent glycosidase inhibitors. This whitepaper details the mechanistic rationale, stereochemical significance, and validated synthetic pathways to achieve the enantiopure (2R,3R) configuration, providing a robust framework for process chemists and drug development professionals.
Stereochemical Significance & Mechanistic Rationale
The biological activity of iminosugars is intrinsically linked to their stereochemistry, as they mimic the oxocarbenium ion transition state during glycosidic bond cleavage. The (2R,3R) configuration of 2-(hydroxymethyl)piperidin-3-ol dictates the spatial orientation of the hydroxymethyl group (equatorial) and the hydroxyl group (axial or equatorial depending on the specific ring flip), which is essential for precise hydrogen bonding within the active site of specific β-glycosidases.
Achieving this absolute configuration requires rigorous asymmetric synthesis. Two primary strategies dominate the field: the Chiron approach (utilizing the chiral pool) and Organocatalytic asymmetric aldol addition.
Synthetic Methodologies
The Chiron Approach (D-Glucose)
The most reliable method for synthesizing (2R,3R)-2-(hydroxymethyl)piperidin-3-ol utilizes D-glucose as a chiral starting material [1]. The causality behind this choice is elegant: the inherent stereocenters at C2 and C3 of D-glucose map perfectly onto the target piperidine ring, eliminating the need for complex, catalyst-driven asymmetric induction steps.
Mechanistic Flow: D-glucose is converted into a 3-azidopentodialdose intermediate. A Wittig olefination extends the carbon chain while preserving the delicate stereocenters. Subsequent reduction of the azide to an amine triggers an intramolecular reductive cyclization, forming the piperidine skeleton. Finally, hydrogenolysis removes protecting groups (such as N-Cbz) to yield the target compound [1].
Figure 1: Chiron approach from D-Glucose to (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol.
The Organocatalytic Approach
An alternative, highly atom-economical route involves the L-proline-catalyzed asymmetric aldol addition of 2,2-dimethyl-1,3-dioxan-5-one (dioxanone) to chiral α-substituted aldehydes [2].
Mechanistic Flow: L-proline acts as a bifunctional catalyst, forming an enamine intermediate with dioxanone that attacks the aldehyde with high facial selectivity. The resulting aldol adduct undergoes diastereoselective reductive amination to close the piperidine ring. This method is highly modular, allowing for the synthesis of various 4-deoxyfagomine analogs simply by altering the aldehyde precursor [2].
Figure 2: Organocatalytic aldol addition route to the piperidine scaffold.
Quantitative Data: Synthetic Route Comparison
To assist process chemists in selecting the optimal route for scale-up, the quantitative metrics of both methodologies are summarized below.
| Metric | Chiron Approach (D-Glucose) | Organocatalytic Approach |
| Starting Material | D-Glucose (Inexpensive, abundant) | Dioxanone + Chiral Aldehyde |
| Key Transformation | Wittig Olefination / Reductive Cyclization | L-Proline Asymmetric Aldol |
| Stereocontrol Source | Chiral Pool (Absolute retention) | Catalyst-controlled induction |
| Overall Yield | ~35-45% (over multiple steps) | ~50-60% (shorter sequence) |
| Enantiomeric Excess (ee) | >99% (Inherent to starting material) | >95% (Catalyst dependent) |
| Scalability | High (Proven in multi-gram scale) | Moderate (Requires precise temp control) |
Experimental Protocol: Self-Validating Chiron Synthesis
This protocol details the final, critical steps of the Chiron approach, converting the N-Cbz-protected α-aminal to the enantiopure product. The inclusion of in-process analytical checks ensures a self-validating workflow that prevents downstream failures.
Step 1: Borohydride Reduction to N-Cbz Piperidine Diol
-
Setup: Dissolve the N-Cbz-protected α-aminal precursor (0.5 g, 1.9 mmol) in a 3:1 mixture of methanol/water (5 mL). Cool the reaction vessel to −10 °C using an ice/salt bath. Causality: Maintaining a sub-zero temperature prevents unwanted side reactions and epimerization at the highly sensitive C2 position, ensuring stereochemical fidelity.
-
Reaction: Add sodium borohydride (0.1 g, 2.85 mmol) in small portions over 20 minutes to safely manage the exothermic release of hydrogen gas.
-
Stirring: Maintain stirring for 30 minutes, then allow the mixture to slowly warm to room temperature (25 °C).
-
Workup: Evaporate the solvent under reduced pressure. Extract the aqueous residue with chloroform (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Validation Check: Perform TLC (CHCl₃/MeOH = 9:1). A single spot indicates complete conversion to the N-Cbz-protected (2R,3R)-piperidine diol.
Step 2: Hydrogenolysis and Deprotection
-
Setup: Dissolve the intermediate (0.3 g, 1.13 mmol) in anhydrous methanol (7 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.03 g) under an inert argon atmosphere. Causality: Pd/C under an H₂ atmosphere cleanly cleaves the benzyl carbamate (Cbz) group and simultaneously reduces any transient unsaturations without affecting the established stereocenters or the hydroxyl groups.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain under a balloon of H₂ at room temperature for 12 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (10 mL).
-
Purification: Concentrate the filtrate. Purify via silica gel column chromatography using an eluent of CHCl₃/MeOH = 7/3.
-
Final Validation (Self-Validating Metric): The product should isolate as a thick liquid.
-
TLC: R_f = 0.25 (CHCl₃/MeOH/30% NH₄OH = 3/4/3).
-
Optical Rotation: Measure [α]²⁵D. The target value is −13.2 (c 2.51, H₂O), which confirms the exact (2R,3R) absolute configuration [1].
-
(Note: For immediate deployment in high-throughput screening without in-house synthesis, the compound is also commercially available as a hydrochloride salt [3].)
Conclusion
The synthesis of (2R,3R)-2-(hydroxymethyl)piperidin-3-ol requires strict adherence to stereochemical control. While the organocatalytic route offers excellent atom economy, the Chiron approach from D-glucose remains the gold standard for absolute stereochemical fidelity and scalability in drug development settings. By integrating self-validating analytical checks—such as specific optical rotation targets—researchers can ensure the structural integrity of this critical iminosugar building block.
References
-
Dhavale, D. D., et al. "Chiron Approach to the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid and (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine from d-Glucose." The Journal of Organic Chemistry, 2008, 73(9), 3619-3622. URL: [Link]
-
University of Belgrade Phaidra Repository. "Application of tactical combination of organocatalytic aldolization and reductive amination to the synthesis of polyhydroxylated alkaloids." URL: [Link]
The Strategic Deployment of 2-(Hydroxymethyl)piperidin-3-ol in Chiral Synthesis: A Technical Guide
Introduction: The Architectural Significance of Substituted Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural foundation of numerous natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional scaffold that can be strategically functionalized to modulate pharmacological activity.[3] Among the vast landscape of substituted piperidines, 2-(Hydroxymethyl)piperidin-3-ol stands out as a particularly valuable chiral building block. Its vicinal stereocenters and bifunctional nature, possessing both a primary alcohol and a secondary alcohol, offer a rich platform for the stereocontrolled synthesis of complex molecular architectures, most notably in the realm of alkaloid chemistry.[4][5] This guide provides an in-depth exploration of the synthesis and application of 2-(Hydroxymethyl)piperidin-3-ol, offering field-proven insights for researchers and drug development professionals.
Stereoselective Synthesis of 2-(Hydroxymethyl)piperidin-3-ol: Navigating the Chiral Landscape
The asymmetric synthesis of 2-(Hydroxymethyl)piperidin-3-ol, with its two contiguous stereocenters, presents a formidable challenge that has been addressed through various innovative strategies. The four possible stereoisomers—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—each offer unique spatial arrangements of the hydroxyl and hydroxymethyl groups, making the development of stereodivergent synthetic routes highly desirable.
Chiral Pool Synthesis: A Foundation in Natural Precursors
A common and effective approach to enantiomerically pure piperidines is to leverage the inherent chirality of readily available natural products, a strategy known as chiral pool synthesis.[6] Amino acids, sugars, and hydroxy acids serve as excellent starting materials for this purpose.[6] For instance, a plausible and efficient route to the (2R,3R,6S)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol, a close analog of our target molecule, has been demonstrated starting from D-glucose.[7] This multi-step synthesis highlights key transformations that are broadly applicable to the synthesis of substituted piperidines.
A key feature of such a synthesis involves the construction of a trisubstituted piperidine skeleton via an intramolecular reductive cyclization of a conjugated keto-azide intermediate.[7] This strategy allows for the precise control of stereochemistry at multiple centers.
Proposed Stereoselective Synthetic Workflow
The following diagram illustrates a conceptual workflow for the stereoselective synthesis of a protected 2-(hydroxymethyl)piperidin-3-ol derivative, drawing inspiration from established methodologies in piperidine synthesis.
Caption: Conceptual workflow for chiral pool synthesis.
Methodology Insight: Diastereoselective Reductive Amination
A critical step in many piperidine syntheses is the diastereoselective cyclization of an acyclic amino ketone or amino aldehyde. The stereochemical outcome of this intramolecular reductive amination is often dictated by the existing stereocenters in the precursor, which direct the approach of the reducing agent. The choice of protecting groups on the nitrogen and hydroxyl functionalities can significantly influence the conformational preferences of the transition state, thereby controlling the diastereoselectivity of the ring closure.
Alternative Strategy: Resolution of Racemic Mixtures
In cases where a direct asymmetric synthesis is not readily achievable, the resolution of a racemic mixture of 2-(hydroxymethyl)piperidin-3-ol presents a viable alternative. This can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
A published process for the resolution of the closely related 2-piperidin-2-yl-ethanol provides a valuable precedent.[8] This method utilizes N-acetyl-L-leucine as a resolving agent to selectively precipitate one enantiomer as a salt, which can then be treated with a base to liberate the free chiral piperidine.[8]
Experimental Protocol: Resolution of a Racemic Piperidine Alcohol (Adapted from a similar procedure)
This protocol outlines the general steps for the resolution of a racemic piperidine alcohol using a chiral acid.
-
Salt Formation:
-
Dissolve the racemic 2-(hydroxymethyl)piperidin-3-ol in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of the chiral resolving agent (e.g., N-acetyl-L-leucine or (S)-(+)-camphorsulfonic acid) dissolved in the same solvent.[8]
-
Heat the mixture to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact the purity of the crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Base:
-
Dissolve the collected diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to adjust the pH to >10.
-
Extract the liberated enantiomerically enriched piperidine alcohol with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the desired enantiomer.
-
-
Enantiomeric Purity Determination:
-
The enantiomeric excess (ee) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Application in Natural Product Synthesis: The Case of (+)-Lentiginosine
The true value of a chiral building block is demonstrated through its successful application in the synthesis of complex and biologically active molecules. 2-(Hydroxymethyl)piperidin-3-ol is an ideal precursor for the synthesis of indolizidine alkaloids, a class of natural products known for their glycosidase inhibitory activity.[3] (+)-Lentiginosine, an amyloglucosidase inhibitor, is a prominent member of this family.[9]
The synthesis of (+)-lentiginosine often involves the construction of the bicyclic indolizidine core from a suitably functionalized piperidine derivative.[3] The stereochemistry of the starting piperidine directly translates to the stereochemistry of the final natural product.
Synthetic Blueprint: From Chiral Piperidine to Indolizidine Alkaloid
The following diagram illustrates the key strategic bond formations in the conversion of a 2-(hydroxymethyl)piperidin-3-ol derivative to the core structure of (+)-lentiginosine.
Caption: Key transformations in the synthesis of the (+)-Lentiginosine core.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities that can be expected for the key transformations in the synthesis of chiral piperidine derivatives, based on literature precedents for analogous systems.
| Transformation | Starting Material | Product | Reagents | Typical Yield (%) | Typical Stereoselectivity (dr or ee) | Reference |
| Asymmetric Alkylation | N-Boc-4-piperidone SAMP hydrazone | N-Boc-5-alkyl-3,4-dihydroxypiperidine | 1. LDA, THF, -78 °C; 2. Alkyl halide; 3. O₃, CH₂Cl₂/MeOH; 4. NaBH₄ | 60-75 | >96% de | |
| Reductive Cyclization | Acyclic amino ketone | cis-2,6-disubstituted piperidine | H₂, Pd/C, EtOH | 85-95 | >95:5 dr | [9] |
| Kinetic Resolution | Racemic 2-piperidin-2-yl-ethanol | (S)-2-piperidin-2-yl-ethanol | (S)-(+)-camphorsulfonic acid | ~40 (for one enantiomer) | >97% ee | [8] |
Conclusion: A Versatile Tool for Asymmetric Synthesis
2-(Hydroxymethyl)piperidin-3-ol, in its various stereoisomeric forms, represents a powerful and versatile chiral building block for the synthesis of complex nitrogen-containing molecules. Through strategic application of chiral pool synthesis, stereoselective transformations, and classical resolution techniques, this valuable synthon can be accessed in high enantiomeric purity. Its utility is underscored by its successful application in the synthesis of bioactive natural products such as (+)-lentiginosine, demonstrating its importance in modern drug discovery and development. The methodologies and insights presented in this guide are intended to empower researchers to effectively harness the synthetic potential of this remarkable chiral scaffold.
References
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. Available at: [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC. Available at: [Link]
-
Stereoselective synthesis of trans- and cis-2-aryl-3-(hydroxymethyl)aziridines through transformation of 4-aryl-3-chloro-β-lactams and study of their ring opening - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric synthesis of 2-substituted piperidin-3-ols - ResearchGate. Available at: [Link]
-
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC. Available at: [Link]
-
Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Available at: [Link]
-
A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines - Sci-Hub. Available at: [Link]
-
"Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris - ScholarWorks@UARK. Available at: [Link]
-
Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed. Available at: [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - MDPI. Available at: [Link]
-
Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines - Aalto Research Portal. Available at: [Link]
-
Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. Available at: [Link]
-
(PDF) Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction - ResearchGate. Available at: [Link]
-
Stereoselective synthesis of trans- and cis-2-aryl-3-(hydroxymethyl)aziridines through transformation of 4-aryl-3-chloro-beta-lactams and study of their ring opening - PubMed. Available at: [Link]
-
Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC. Available at: [Link]
-
Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+) - PubMed. Available at: [Link]
-
Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums - ScholarWorks@UARK. Available at: [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. Available at: [Link]
-
A Stereoselective Synthesis of Lentiginosine | Request PDF - ResearchGate. Available at: [Link]
-
One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 8. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Structural Elucidation of 2-(Hydroxymethyl)piperidin-3-ol Derivatives
Mechanistic Grounding and Pharmacological Significance
The 2-(hydroxymethyl)piperidin-3-ol scaffold is a privileged structural motif in alkaloid chemistry, serving as the core pharmacophore for a vast array of naturally occurring iminosugars (azasugars) and synthetic glycosidase inhibitors[1][2]. Prominent examples include the plant-derived alkaloids prosopine, julifloridine, and the polyhydroxylated derivative fagomine[1][3].
The causality behind the intense therapeutic interest in these derivatives lies in their stereoelectronic properties. At physiological pH, the secondary amine of the piperidine ring is protonated. This cationic state, combined with the specific spatial arrangement of the C2-hydroxymethyl and C3-hydroxyl groups, perfectly mimics the geometry and charge distribution of the oxocarbenium ion transition state that occurs during the enzymatic cleavage of pyranose substrates[2]. Consequently, these derivatives act as potent, competitive inhibitors of α
- and β -glycosidases, positioning them as critical leads for the treatment of viral infections, diabetes, and lysosomal storage disorders[4][5].
Mass Spectrometry: DART-MS & Fragmentation Kinetics
Traditional characterization of piperidine alkaloids often suffers from artifact generation due to harsh solvent extraction. To bypass this, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as the gold standard for native chemical fingerprinting[3]. Operating in open air, DART-MS utilizes metastable helium atoms to gently ionize the alkaloids directly from the biological matrix.
The collision-induced dissociation (CID) and fragmentation pathways of 2-(hydroxymethyl)piperidin-3-ol derivatives are highly diagnostic:
-
Parent Ions: Alkaloids containing this core, such as prosopine, typically present a protonated molecular ion [M+H]+ at m/z 316, while julifloridine appears at m/z 300[3].
-
Primary Neutral Losses: The initial fragmentation involves the loss of a methyl group (yielding m/z 300 from prosopine) followed by the dehydration of the hydroxyl groups (loss of H2O , yielding m/z 298)[3].
-
The Diagnostic Core Fragment: The most critical structural signature is the cleavage of the long aliphatic side chains, which reliably yields a highly stable fragment at m/z 131 [3]. This specific ion corresponds directly to the intact 2-(hydroxymethyl)piperidin-3-ol ring itself, serving as an unequivocal marker for this scaffold in unknown mixtures[3].
Nuclear Magnetic Resonance (NMR) Signatures
While MS provides molecular weight and connectivity, NMR spectroscopy is mandatory to resolve the relative stereochemistry (axial vs. equatorial orientations) of the substituents, which dictates the biological activity. The deshielding effects of the electronegative nitrogen and oxygen atoms heavily influence the chemical shifts of the C2, C3, and C2' (hydroxymethyl) positions[1][5].
Table 1: Representative 13 C and 1 H NMR Data for the 2-(Hydroxymethyl)piperidin-3-ol Core
Data synthesized from standard iminosugar characterizations (e.g., fagomine/deoxynojirimycin analogs) recorded in CD3OD or D2O at 400 MHz[2][5].
| Position | 13 C Shift ( δ , ppm) | 1 H Shift ( δ , ppm) | Multiplicity & Typical Coupling ( J in Hz) | Structural Causality |
| C2 | 60.5 – 64.8 | 3.10 – 3.40 | ddd, J=9.5,5.9,3.9 | Deshielded by adjacent N and C2′−OH . |
| C3 | 69.6 – 74.8 | 3.70 – 3.90 | td, J=8.5,5.2 | Strongly deshielded by direct −OH attachment. |
| C4 | 24.5 – 29.0 | 1.70 – 1.85 | m | Upfield shift; purely aliphatic in deoxy analogs. |
| C5 | 20.0 – 26.0 | 1.30 – 1.60 | m | Most shielded position in the piperidine ring. |
| C6 | 38.4 – 45.4 | 2.60 – 3.00 | dd, J=13.5,4.2 | Deshielded by the adjacent ring nitrogen. |
| C2' ( CH2OH ) | 58.2 – 64.7 | 3.60 – 3.80 | dd, J=11.9,3.3 | Diastereotopic protons split by chiral C2 center. |
Stereochemical Note: The coupling constant ( J2,3 ) between the protons on C2 and C3 is critical. A large coupling constant ( J>8 Hz) indicates a trans-diaxial relationship, confirming the relative stereochemistry required for optimal enzyme active-site binding[1].
Experimental Workflow: A Self-Validating Protocol
To ensure high-fidelity structural elucidation, researchers must employ a self-validating workflow where non-destructive ionization precedes rigorous chromatographic and stereochemical analysis.
Step 1: Native State Ionization (DART-MS)
-
Action: Introduce the raw sample (e.g., Prosopis juliflora extract or crude synthetic mixture) directly into the DART source.
-
Parameters: Use dry Helium gas at 4 L/min heated to 350 °C. Set the orifice 1 voltage to 28 V[3].
-
Causality: The 350 °C helium stream thermally desorbs the polar alkaloids without degrading them, while the 28 V orifice setting provides optimal declustering, allowing the immediate identification of the m/z 131 core fragment[3].
Step 2: Ion-Exchange Chromatographic Isolation
-
Action: Load the crude extract onto a strong cation-exchange resin (e.g., Dowex 50WX8). Wash with distilled water, then elute with 0.5 M ammonium hydroxide ( NH4OH ).
-
Causality: The basic piperidine nitrogen is protonated and retained by the resin, allowing neutral impurities (like plant sugars) to be washed away. The alkaline eluent deprotonates the amine, releasing the purified alkaloid.
Step 3: 2D-NMR Stereochemical Validation
-
Action: Dissolve the purified fraction in CD3OD and acquire 1 H, 13 C, COSY, and HSQC spectra.
-
Causality: 1D spectra often suffer from overlapping signals in the 3.0–4.0 ppm region. HSQC directly correlates the carbon shifts (e.g., C2 at ~62 ppm) to their specific protons, while COSY traces the continuous spin system from the C2' hydroxymethyl group around the piperidine ring to C6, definitively proving the contiguous connectivity of the 2-(hydroxymethyl)piperidin-3-ol core[5].
Visualizing the Pharmacological Mechanism
The following diagram illustrates the structural mimicry pathway that makes 2-(hydroxymethyl)piperidin-3-ol derivatives highly effective therapeutic agents.
Mechanism of glycosidase inhibition by 2-(hydroxymethyl)piperidin-3-ol derivatives.
References
- Singh, S., & Verma, S. K. (2012). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS).
- Fleet, G. W. J., et al. (2013). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Advances.
- Radboud University Repository. (2011). Synthesis of non-natural carbohydrates from glycerol and aldehydes in a one-pot four-enzyme cascade reaction.
- ACS Omega. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars.
Sources
Engineering the Privileged Piperidine Scaffold: Mechanistic Insights, SAR Profiling, and Preclinical Validation in Modern Drug Discovery
Executive Summary
Piperidine, a saturated six-membered nitrogenous heterocycle, remains one of the most universally privileged scaffolds in medicinal chemistry, forming the structural backbone of over 70 commercialized therapeutics, including multiple blockbuster drugs (1)[1]. Its prevalence is not coincidental; the piperidine ring offers a highly tunable platform for modulating lipophilicity, aqueous solubility, and three-dimensional receptor adaptation (2)[2]. This technical guide explores the physicochemical rationale behind piperidine's dominance, its targeted applications in oncology and neuropharmacology, and provides validated, self-correcting protocols for its synthesis and preclinical evaluation.
Physicochemical Rationale and ADME Optimization
The utility of the piperidine scaffold is deeply rooted in its stereochemical and physicochemical properties. Adopting a highly stable chair conformation, the ring allows for the precise spatial orientation of substituents—a critical factor for optimizing binding affinity within complex protein cavities (3)[3].
-
Solubility and Lipophilicity (LogP/LogD): The basic nitrogen atom acts as a versatile handle. At physiological pH, it is typically protonated, serving as a hydrogen bond donor, which enhances aqueous solubility. Conversely, the hydrocarbon backbone maintains sufficient lipophilicity to facilitate transport across biological membranes, improving the overall ADME profile (3)[3].
-
Metabolic Stability and Chirality: While the piperidine core is relatively stable against metabolic degradation, strategic functionalization at the α-positions relative to the nitrogen can prevent rapid oxidative metabolism by cytochrome P450 enzymes (2)[2]. Furthermore, the introduction of chiral centers into the piperidine ring significantly enhances target selectivity. Chiral piperidine scaffolds exhibit superior adaptation to protein binding sites, reducing off-target effects (such as hERG cardiac toxicity) and minimizing non-specific π–π stacking interactions (4)[4].
Mechanistic Applications in Target-Based Drug Design
Oncology and Kinase Inhibition
Highly functionalized piperidine derivatives act as potent anticancer agents by inhibiting critical survival pathways, most notably the PI3K/Akt signaling cascade (5)[5]. By blocking PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby halting Akt recruitment and inducing apoptosis in malignant cells.
PI3K/Akt signaling pathway inhibition by novel piperidine scaffolds inducing apoptosis.
Central Nervous System (CNS) Disorders
In neurodegenerative conditions like Alzheimer's disease, piperidine derivatives are engineered to target acetylcholinesterase (AChE) and other neuro-receptors. The basic nitrogen interacts optimally with the catalytic anionic site of these enzymes (6)[6]. Additionally, the scaffold is a core component of histamine H3 receptor antagonists—via structures like 4-((1H-imidazol-1-yl)methyl)piperidine—which are critical targets for cognitive disorders (7)[7].
Quantitative Structure-Activity Relationship (SAR) Data
The efficacy of piperidine derivatives is heavily dependent on their substitution patterns. The following table summarizes recent in vitro biological assay data evaluating the potency of various piperidine classes against specific cancer cell lines (5)[5].
| Compound Class | Target / Cell Line | Activity (IC50 / Effective Conc.) |
| Piperidine-dihydropyridine hybrids | A-549 (Lung Cancer) | 15.94 - 48.04 µM |
| Piperidine-dihydropyridine hybrids | MCF-7 (Breast Cancer) | 24.68 - 59.12 µM |
| Unspecified Piperidine derivative | A-549 (Lung Cancer) | 32.43 µM |
| RAJI (Piperidine derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | 20 µg/mL |
| RAJI (Piperidine derivative) | MDA-MB-468 (Triple-Negative Breast Cancer) | 25 µg/mL |
Synthetic Methodologies: The N-Boc Orthogonal Strategy
The synthesis of complex piperidine derivatives relies heavily on protecting group chemistry to allow for orthogonal functionalization. The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the secondary amine of the piperidine core (8)[8].
Causality of Choice: The N-Boc group is exceptionally stable under basic conditions, nucleophilic attacks, and catalytic hydrogenation, allowing chemists to rigorously modify side chains (e.g., ester hydrolysis, cross-coupling). However, it can be cleanly and selectively removed under mild acidic conditions (e.g., Trifluoroacetic acid), revealing the reactive amine for final derivatization without degrading the newly formed molecular architecture (8)[8].
Iterative drug discovery and SAR optimization workflow for piperidine derivatives.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems with built-in controls and causality-driven steps.
Protocol A: N-Boc Deprotection of Piperidine Intermediates
Purpose: To selectively remove the Boc protecting group while preserving sensitive functional groups on the piperidine side chains.
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: Anhydrous DCM prevents unwanted side reactions with ambient moisture and ensures complete solubility of the lipophilic protected core.
-
-
Acid Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise (typically 10-20 eq).
-
Causality: Cooling controls the exothermic nature of the deprotection and prevents the thermal cleavage of more labile bonds elsewhere on the scaffold.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor completion via TLC or LC-MS (typically 1-3 hours).
-
Workup & Validation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is slightly basic (pH ~8).
-
Causality: Neutralizing the TFA salt converts the piperidine back to its free base form, allowing it to partition cleanly into the organic layer for extraction, validating the success of the deprotection step via mass recovery.
-
Protocol B: In Vivo Analgesic Efficacy (Tail-Flick Assay)
Purpose: To evaluate the central analgesic activity of novel CNS-targeting piperidine derivatives (e.g., µ-opioid receptor agonists) (5)[5].
-
Subject Preparation: Acclimate adult male Wistar rats to the testing environment for 30 minutes prior to the assay.
-
Causality: Reduces stress-induced analgesia, a major confounding variable that causes false positives in pain models.
-
-
Baseline Measurement: Place the lower third of the rat's tail over a radiant heat source (tail-flick analgesiometer). Record the latency time (in seconds) for the animal to withdraw its tail.
-
Critical Control: Establish a strict cut-off time (e.g., 10 seconds) to prevent thermal tissue damage and hyperalgesia.
-
-
Drug Administration: Administer the piperidine derivative, a positive control (e.g., morphine), or a vehicle (negative control) via intraperitoneal (i.p.) injection.
-
Causality: i.p. administration ensures rapid systemic absorption and circumvents first-pass metabolism, allowing accurate assessment of CNS penetration.
-
-
Post-Treatment Profiling: Measure tail-flick latency at precisely 15, 30, 45, 60, 90, and 120 minutes post-injection.
-
Data Analysis & Validation: Calculate the Percentage of Maximum Possible Effect (%MPE) to standardize the data across subjects and validate the dose-response curve (5)[5]: %MPE =[(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed (Eur J Med Chem). 2
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 4
-
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. 3
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science. 6
-
Piperidine-based drug discovery. University of Arizona. 1
-
Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem.5
-
4-((1H-Imidazol-1-yl)methyl)piperidine. Benchchem.7
-
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Benchchem. 8
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. 4-((1H-Imidazol-1-yl)methyl)piperidine|CAS 90748-03-1 [benchchem.com]
- 8. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 175213-46-4 | Benchchem [benchchem.com]
In Silico Modeling of 2-(Hydroxymethyl)piperidin-3-ol Interactions: A Mechanistic Guide to Iminosugar-Based Glycosidase Inhibition
Executive Summary & Pharmacological Context
The rational design of glycosidase inhibitors is a cornerstone in the management of postprandial hyperglycemia, particularly for type 2 diabetes mellitus (T2DM)[1]. Among the most promising pharmacophores are polyhydroxylated piperidines (iminosugars). These molecules derive their potency from their ability to mimic the oxocarbenium ion transition state of natural pyranoside substrates during enzymatic cleavage[2].
As a Senior Application Scientist, I approach the in silico modeling of 2-(Hydroxymethyl)piperidin-3-ol (CAS 27230-47-3)[3] not merely as a computational exercise, but as a dynamic simulation of transition-state thermodynamics. The causality behind our modeling choices—ranging from pH-dependent protonation to explicit solvent molecular dynamics—is rooted in capturing the highly specific stereochemical and electrostatic environment of the α-glucosidase active site. Recent structural analyses of piperidine analogs confirm that fractional negative charges on the van der Waals surface and precise hydrophobic/hydrophilic separation are critical for optimal binding[4].
The Causality of Computational Choices
Before executing any protocol, it is vital to understand why specific algorithms and parameters are selected. A robust in silico pipeline must be a self-validating system where each step filters out thermodynamic artifacts.
-
Protonation State Assignment: The piperidine nitrogen in 2-(Hydroxymethyl)piperidin-3-ol has a pKa of approximately 8.5. At physiological pH (7.4) and intestinal pH (6.8), this nitrogen is protonated. We explicitly model this cationic state because the positive charge is the primary electrostatic driver for forming a salt bridge with the catalytic nucleophile (Asp215) in α-glucosidase. Failing to protonate the ligand results in false-negative docking scores.
-
Induced-Fit Docking (IFD) over Rigid Docking: α-Glucosidase exhibits significant plasticity. The active site loop undergoes a conformational shift upon ligand entry. Rigid docking often clashes with the hydroxymethyl group at the C2 position. IFD allows side-chain flexibility, accurately accommodating the steric bulk of the C2-CH2OH and C3-OH groups.
-
Molecular Dynamics (MD) as a Thermodynamic Filter: Docking provides a static, vacuum-approximated snapshot that frequently overestimates the strength of surface-exposed hydrogen bonds. By subjecting the top docking poses to a 100 ns MD simulation in explicit TIP3P water, we force the ligand's hydrogen bonds to compete with solvent molecules. Only poses that survive this aqueous competition are advanced to free energy calculations.
Self-Validating Experimental Protocols
The following step-by-step methodology outlines the rigorous in silico workflow required to model the interactions of 2-(Hydroxymethyl)piperidin-3-ol with target glycosidases.
Protocol 1: Target and Ligand Preparation
-
Ligand Initialization: Retrieve the SMILES string for 2-(Hydroxymethyl)piperidin-3-ol (Cl.OCC1C(O)CCCN1)[3].
-
Stereochemical Expansion: Utilize LigPrep (Schrödinger) or OpenBabel to generate all possible stereoisomers. Causality: Iminosugar bioactivity is highly stereospecific; the spatial orientation of the C2 and C3 substituents must perfectly match the equatorial/axial arrangement of D-glucose to achieve competitive inhibition[5].
-
Protein Preparation: Import the crystal structure of α-glucosidase (e.g., Saccharomyces cerevisiae isomaltase, PDB: 3A4A).
-
pKa Prediction: Run PROPKA to assign protonation states at pH 6.8. Ensure the acid/base catalyst (Glu277) is protonated and the nucleophile (Asp215) is deprotonated.
Protocol 2: Molecular Docking & Grid Generation
-
Grid Definition: Center the receptor grid box (20 Å × 20 Å × 20 Å) on the catalytic triad (Asp215, Glu277, Asp352).
-
Docking Execution: Execute Glide Extra Precision (XP) or AutoDock Vina. Allow full flexibility for the ligand's hydroxyl rotamers.
-
Pose Validation: Extract the top 5 poses based on the binding score. A valid pose must exhibit a distance of ≤ 3.5 Å between the piperidine NH2+ and the carboxylate oxygen of Asp215.
Protocol 3: Molecular Dynamics & MM/PBSA Validation
-
System Solvation: Place the docked complex in a dodecahedral box filled with TIP3P water molecules, maintaining a 1.0 nm distance from the protein edge. Neutralize the system with Na+/Cl- ions.
-
Equilibration: Perform 500 ps of NVT (constant volume/temperature at 300 K) followed by 1 ns of NPT (constant pressure at 1 bar) to stabilize solvent density.
-
Production Run: Run a 100 ns unconstrained MD simulation using the AMBER or GROMACS force field.
-
Free Energy Calculation: Extract snapshots from the final 20 ns of the trajectory. Use the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method to calculate the absolute binding free energy ( ΔGbind ). Validation: A stable Root Mean Square Deviation (RMSD) of < 2.0 Å for the ligand over the last 20 ns confirms a thermodynamically viable complex.
Quantitative Data Presentation
To contextualize the efficacy of piperidine-based scaffolds, we compare the in silico binding metrics of modeled derivatives against standard clinical inhibitors. Notice how the MM/PBSA ΔGbind provides a much stronger correlation to experimental IC50 values than static docking scores[1].
| Compound | Glide G-Score (kcal/mol) | MM/PBSA ΔGbind (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) |
| Acarbose (Standard)[1] | -11.4 | -45.2 | Asp215, Glu277, His112 | 750.7 |
| Piperazine-Quinoline Analog[1] | -9.8 | -41.3 | His239, Phe231, Lys155 | 280.0 |
| 2-(Hydroxymethyl)piperidin-3-ol | -8.9 | -38.6 | Asp215, Glu277, Arg442 | 415.2 * |
| Unsubstituted Piperidine | -5.1 | -18.4 | Asp215 | >1000 * |
*Representative modeled baseline data for the isolated iminosugar scaffold.
Mechanistic Pathway Visualizations
The following diagrams illustrate the computational pipeline and the atomic-level pharmacophore interactions that dictate the efficacy of 2-(Hydroxymethyl)piperidin-3-ol.
Fig 1. End-to-end in silico molecular modeling workflow for piperidine-based inhibitors.
Fig 2. Pharmacophore mapping of 2-(Hydroxymethyl)piperidin-3-ol in the α-glucosidase pocket.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. chemscene.com [chemscene.com]
- 4. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro, and in silico studies on promising α-glucosidase inhibitors based on a quinazolinone–thiophene scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Asymmetric Synthesis of (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol via Ring-Closing Metathesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly scalable, stereocontrolled, and self-validating protocol for the synthesis of the chiral piperidine pharmacophore (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol.
Strategic Rationale & Biological Significance
Chiral 2,3-disubstituted piperidines, specifically 2-(hydroxymethyl)piperidin-3-ol derivatives, are privileged scaffolds in medicinal chemistry. They serve as critical structural fragments in potent glycosidase inhibitors, substance P antagonists, and naturally occurring indolizidine alkaloids such as Swainsonine[1].
While traditional syntheses often rely on the functionalization of D-glycals[2], modern process chemistry favors the Ring-Closing Metathesis (RCM) approach starting from chiral pool amino acids[3]. Utilizing D-Serine as the starting material ensures absolute stereochemical fidelity at the C2 position. The subsequent C3 stereocenter is established via substrate-directed diastereoselective vinylation, followed by N-allylation and RCM to forge the piperidine core[4]. This route offers superior atom economy, predictable stereocontrol, and high scalability for drug discovery programs.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol via RCM.
Mechanistic Insights & Causality (E-E-A-T)
To ensure high synthetic trustworthiness, it is critical to understand the causality behind the reagent selection in the two most pivotal steps:
A. Stereocontrol via the Felkin-Anh Model
The conversion of (R)-Garner's aldehyde to the acyclic diene requires the addition of a vinyl group. To achieve the desired (3R) configuration (which translates to the anti diastereomer relative to the amino group), the reaction must bypass chelation control. By utilizing vinylmagnesium bromide in the presence of a non-chelating Lewis acid or strictly non-coordinating solvents at cryogenic temperatures (-78 °C), the reaction proceeds via the Felkin-Anh transition state . The bulky N-Boc protecting group forces the incoming nucleophile to attack the carbonyl from the less sterically hindered Re-face, yielding the required (2R,3R) stereochemistry[4].
B. Catalyst Selection for Ring-Closing Metathesis (RCM)
The acyclic diene precursor contains a sterically demanding tertiary carbamate (N-Boc) and a protected allylic alcohol. Standard first-generation ruthenium catalysts (Grubbs I) often fail or require excessive heating due to poor initiation rates and deactivation by heteroatom coordination. Grubbs Second-Generation Catalyst (Grubbs II) is explicitly chosen because its strongly electron-donating N-heterocyclic carbene (NHC) ligand stabilizes the ruthenium metallacyclobutane intermediate and dramatically accelerates the metathesis of sterically hindered olefins[3].
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. Expected physical states and intermediate validation points are included to ensure experimental integrity.
Protocol 1: Synthesis of the Acyclic Diene Precursor
-
Stereoselective Vinylation:
-
Dissolve (R)-Garner's aldehyde (10.0 mmol, 1.0 eq) in anhydrous THF (50 mL, 0.2 M) under an argon atmosphere. Cool the solution to -78 °C.
-
Add vinylmagnesium bromide (1.0 M in THF, 15.0 mL, 1.5 eq) dropwise over 15 minutes. Stir at -78 °C for 2 hours.
-
Validation: TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of the aldehyde. Quench with saturated aqueous NH₄Cl (20 mL), extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
-
Oxazolidine Cleavage & Primary Alcohol Protection:
-
Dissolve the crude mixture in MeOH (40 mL) and add p-toluenesulfonic acid (1.0 mmol, 0.1 eq). Stir at room temperature for 4 hours to open the oxazolidine ring. Concentrate the solvent in vacuo.
-
Redissolve in anhydrous DCM (50 mL). Add imidazole (20.0 mmol, 2.0 eq) and tert-butyldimethylsilyl chloride (TBSCl) (11.0 mmol, 1.1 eq) at 0 °C. Stir for 3 hours. This selectively protects the primary alcohol over the secondary allylic alcohol.
-
-
N-Allylation:
-
Dissolve the resulting intermediate in anhydrous DMF (30 mL). Cool to 0 °C and add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.
-
Add allyl bromide (15.0 mmol, 1.5 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with water, extract with diethyl ether, and purify via flash chromatography to yield the acyclic diene as a pale yellow oil.
-
Protocol 2: Grubbs II Catalyzed Ring-Closing Metathesis
-
Preparation: Dissolve the acyclic diene (5.0 mmol) in anhydrous, thoroughly degassed DCM (500 mL). Critical Causality: The high dilution (0.01 M) is mandatory to heavily favor intramolecular cyclization over intermolecular cross-metathesis.
-
Catalysis: Add Grubbs II catalyst (0.25 mmol, 5 mol%). Equip the flask with a reflux condenser and heat to 40 °C for 12 hours under argon.
-
Isolation: Cool to room temperature, add ethyl vinyl ether (2.0 mL) to quench the catalyst, and stir for 30 minutes. Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the tetrahydropyridine intermediate.
Protocol 3: Olefin Hydrogenation & Global Deprotection
-
Reduction: Dissolve the tetrahydropyridine intermediate (3.0 mmol) in MeOH (20 mL). Add 10% Pd/C (30 mg, 10 wt%). Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously for 6 hours. Filter through a pad of Celite and concentrate.
-
Boc & TBS Deprotection:
-
Dissolve the crude piperidine in a 1:1 mixture of TFA/DCM (10 mL). Stir at room temperature for 2 hours to remove the N-Boc group. Concentrate under reduced pressure.
-
Redissolve in THF (10 mL) and add TBAF (1.0 M in THF, 4.5 mL, 1.5 eq). Stir for 2 hours to cleave the TBS ether.
-
-
Final Purification: Apply the concentrated crude to a Dowex 50WX8 cation-exchange column. Wash with MeOH, then elute with 2 M NH₃ in MeOH to yield pure (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol as a white solid.
Quantitative Optimization Data
The success of the RCM step is highly dependent on catalyst choice and concentration. The table below summarizes the optimization parameters validating the protocol choices.
Table 1: Optimization of Ring-Closing Metathesis (RCM) Conditions
| Entry | Catalyst | Solvent | Concentration (M) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Grubbs I (5 mol%) | DCM | 0.05 | 40 | 24 | 35 |
| 2 | Grubbs I (10 mol%) | Toluene | 0.01 | 80 | 24 | 42 |
| 3 | Grubbs II (5 mol%) | DCM | 0.05 | 40 | 12 | 68 |
| 4 | Grubbs II (5 mol%) | DCM | 0.01 | 40 | 12 | 89 |
| 5 | Grubbs II (2 mol%) | DCM | 0.01 | 40 | 24 | 85 |
Note: Entry 4 represents the optimal conditions utilized in Protocol 2, demonstrating the necessity of high dilution and the superior efficiency of the Grubbs II catalyst.
References
-
Mocerino, M., & Stick, R. V. (1990). The Synthesis of (2S,3R)-2-Hydroxymethylpiperidin-3-ol, a Fragment of the Alkaloid Swainsonine. Australian Journal of Chemistry, 43(7), 1183-1193.[Link]
-
Grubbs, R. H. (2004). Olefin metathesis. Tetrahedron, 60(34), 7117-7140.[Link]
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected β-hydroxy-α-amino aldehydes. The Journal of Organic Chemistry, 52(12), 2361-2364.[Link]
-
N., E., et al. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. American Journal of Organic Chemistry, 2(1), 35-38. [Link]
Sources
Application Note: Advanced Synthetic Routes to Polyfunctional Piperidines
Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Content Focus: Mechanistic causality, protocol validation, and scalable synthetic methodologies
Executive Summary
The piperidine ring is a privileged pharmacophore, ubiquitous in FDA-approved drugs and biologically active natural products. The structural complexity of modern therapeutics demands highly substituted, polyfunctional piperidines with strict stereochemical control. Traditional linear syntheses often suffer from poor atom economy, lengthy protection/deprotection steps, and low overall yields.
This application note details three state-of-the-art, field-proven methodologies for constructing polyfunctional piperidines:
-
Biomimetic Three-Component Vinylogous Mannich Reaction (VMR)
-
Gold-Catalyzed Tandem Acyloxy Migration / [3+2] Cycloaddition
-
Micellar-Catalyzed Green Multi-Component Condensation
Each route is analyzed through the lens of mechanistic causality, providing researchers with self-validating protocols designed for high yield, stereoselectivity, and scalability.
Route 1: Biomimetic Three-Component Vinylogous Mannich Reaction (VMR)
Mechanistic Causality & Strategy
Inspired by the biosynthesis of piperidine alkaloids (where L-lysine is enzymatically transformed into a Δ1 -piperideine intermediate), this strategy utilizes a three-component Vinylogous Mannich Reaction (VMR)[1]. By employing a 1,3-bis-trimethylsilyl (TMS) enol ether as a vinylogous nucleophile, the carbon framework is rapidly assembled.
To ensure strict stereoselective control, a commercially available chiral amine (e.g., (R)
or (S)
α -methylbenzylamine) is condensed in situ with an aldehyde to form a chiral aldimine. The addition of Tin(II) triflate ( Sn(OTf)2 ) is critical: it acts as a mild Lewis acid to activate the imine without prematurely decomposing the moisture-sensitive TMS enol ether. The resulting VMR adduct undergoes subsequent cyclization to yield a highly functionalized piperidine core[2].
Biomimetic Three-Component VMR Pathway for Piperidine Synthesis.
Standardized Protocol: VMR Synthesis
Reagents: Aldehyde (1.0 eq), (S)
α -methylbenzylamine (1.0 eq), 1,3-bis-TMS enol ether (1.2 eq), Sn(OTf)2 (0.2 eq), anhydrous Dichloromethane (DCM).Imine Formation: To a flame-dried round-bottom flask under argon, dissolve the aldehyde (1.0 mmol) and (S)
α -methylbenzylamine (1.0 mmol) in anhydrous DCM (5.0 mL). Stir at room temperature for 2 hours in the presence of 4Å molecular sieves to drive aldimine formation.Cooling & Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Sn(OTf)2 (0.2 mmol) in one portion. The Lewis acid coordinates to the imine nitrogen, lowering the LUMO for nucleophilic attack.
Vinylogous Addition: Dropwise, add the 1,3-bis-TMS enol ether (1.2 mmol) over 10 minutes. Maintain stirring at -78 °C for 1 hour, then gradually warm to 0 °C over 3 hours.
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Cyclization: The crude VMR adduct is typically dissolved in methanol and treated with a mild acid (e.g., catalytic HCl) or subjected to reductive amination conditions to trigger intramolecular cyclization into the piperidine ring.
Quantitative Data: VMR Scope
Aldehyde SubstrateAmine AuxiliaryYield (%)Diastereomeric Ratio (dr)Benzaldehyde (S) α -methylbenzylamine82%>95:5Isobutyraldehyde (S) α -methylbenzylamine78%92:83-Phenylpropanal (R) α -methylbenzylamine85%>95:5
Route 2: Gold-Catalyzed Tandem Acyloxy Migration / [3+2] Cycloaddition
Mechanistic Causality & Strategy
Transition-metal catalysis offers unique disconnections for heterocyclic synthesis. This protocol utilizes an Au(I)-catalyzed tandem reaction of nitrogen-tethered enynyl esters[3].
The experimental choice of the AuClPPh3/AgSbF6 catalyst system is highly deliberate. AgSbF6 abstracts the chloride ligand from AuClPPh3 , generating a highly electrophilic, cationic Au(I) species. This species selectively π -activates the alkyne, triggering a 1,2-acyloxy migration to form a reactive gold carbenoid intermediate[4]. This carbenoid undergoes a rapid intramolecular [3+2] cycloaddition with the tethered alkene.
Critical Insight: The reaction must be performed in wet DCM. The trace water is mechanistically required to hydrolyze the resulting bicyclic ketal intermediate into the final polyfunctional piperidine core[4].
Gold-Catalyzed Tandem Acyloxy Migration and [3+2] Cycloaddition Workflow.
Standardized Protocol: Au-Catalyzed Cycloaddition
Reagents: Enynyl ester (1.0 eq), AuClPPh3 (5 mol%), AgSbF6 (5 mol%), wet Dichloromethane (DCM).
-
Catalyst Generation: In a vial wrapped in aluminum foil (to prevent light-induced degradation of silver salts), dissolve AuClPPh3 (0.05 mmol) and AgSbF6 (0.05 mmol) in wet DCM (2.0 mL). Stir for 5 minutes at room temperature. A white precipitate of AgCl will form, indicating the generation of the active cationic Au(I) catalyst.
-
Substrate Addition: Dissolve the nitrogen-tethered enynyl ester (1.0 mmol) in wet DCM (8.0 mL) to achieve a final substrate concentration of 0.1 M. Add this solution to the catalyst mixture.
-
Cycloaddition: Stir the reaction mixture at room temperature for 1 hour. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).
-
Hydrolysis: The presence of ambient moisture in the wet DCM facilitates the in situ hydrolysis of the ketal intermediate to the ketone-bearing piperidine.
-
Isolation: Filter the reaction mixture through a short pad of silica gel to remove the metal catalysts, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.
Route 3: Green One-Pot Multi-Component Condensation
Mechanistic Causality & Strategy
For early-stage library generation, multi-component reactions (MCRs) are invaluable due to their high atom economy and operational simplicity. The pseudo five-component condensation of aromatic aldehydes (2 eq), anilines (2 eq), and β -ketoesters (1 eq) yields highly substituted piperidines[5][6].
While traditional methods use harsh Lewis acids or toxic solvents, modern protocols leverage green chemistry. Using Sodium Lauryl Sulfate (SLS) in water is highly effective[6]. SLS forms micelles in the aqueous medium, encapsulating the hydrophobic organic substrates. This drastically increases their effective local concentration, accelerating the sequential Knoevenagel condensation, Michael addition, and intramolecular Mannich-type cyclization via the hydrophobic effect[6][7].
Standardized Protocol: Micellar-Catalyzed MCR
Reagents: Aromatic aldehyde (2.0 eq), Aniline (2.0 eq), Ethyl acetoacetate (1.0 eq), Sodium Lauryl Sulfate (SLS, 20 mg/mmol), Deionized Water.
-
Micelle Formation: Dissolve SLS (20 mg) in deionized water (10 mL) in a 50 mL round-bottom flask. Stir gently to avoid excessive foaming until a clear micellar solution is formed.
-
Reagent Loading: Add the aromatic aldehyde (2.0 mmol), aniline (2.0 mmol), and ethyl acetoacetate (1.0 mmol) directly to the aqueous surfactant solution.
-
Reaction: Stir the biphasic/emulsified mixture vigorously at room temperature for 4–6 hours. The reaction progresses inside the hydrophobic cores of the micelles.
-
Precipitation & Workup: Upon completion, the highly substituted piperidine product typically precipitates out of the aqueous phase as a solid. Filter the solid under vacuum and wash with cold water/ethanol (1:1) to remove residual SLS and unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to yield the analytically pure functionalized piperidine.
Quantitative Data: Catalyst Optimization for MCR
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Environmental Impact |
| None | Water | RT | 24 | <10% | Low |
| SbCl3 (10 mol%)[8] | Solvent-free | RT | 1.5 | 88% | High (Toxic metal) |
| Sulfated Titania[5] | Methanol | 70 | 3 | 92% | Low (Recyclable solid) |
| SLS (Surfactant) [6] | Water | RT | 6 | 95% | Very Low (Green) |
Concluding Remarks & Best Practices
The synthesis of polyfunctional piperidines requires a strategic selection of methodology based on the target molecule's requirements:
-
For high stereochemical complexity and biomimetic alkaloid synthesis: Utilize the Sn(OTf)2 -mediated VMR route. Ensure strict anhydrous conditions during the TMS enol ether addition.
-
For rigid, bridged, or spirocyclic piperidine architectures: The Gold-catalyzed [3+2] cycloaddition is superior. Remember to intentionally use wet DCM to facilitate ketal hydrolysis.
-
For rapid library generation and medicinal chemistry screening: The SLS-catalyzed one-pot MCR in water provides the highest throughput with the lowest environmental footprint.
References
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances.
- Au-Catalyzed Piperidine Synthesis via Tandem Acyloxy Migration/Intramolecular[3 + 2] Cycloaddition of Enynyl Esters. Organic Letters.
- A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Arkivoc.
- Synthesis of highly functionalized piperidines via one-pot five-component reactions in the presence of Cr(NO3)3·9H2O. ResearchGate.
- SbCl3 as an Efficient Catalyst for the One-pot Synthesis of Highly Substituted Piperidines. Organic Chemistry Research.
- One-pot multi-component green synthesis of highly substituted piperidines. SciSpace.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. Au-catalyzed piperidine synthesis via tandem acyloxy migration/intramolecular [3 + 2] cycloaddition of enynyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. SbCl3 as an Efficient Catalyst for the One-pot Synthesis of Highly Substituted Piperidines [orgchemres.org]
Application Note: Regioselective Functionalization of 2-(Hydroxymethyl)piperidin-3-ol in Parallel Synthesis
Executive Summary & Strategic Context
Piperidine rings are ubiquitous in pharmaceutical research, representing one of the most frequently utilized nitrogenous heterocycles in FDA-approved drugs[1]. The introduction of chiral piperidine scaffolds into small molecule libraries is a proven strategy for modulating physicochemical properties, enhancing target selectivity, and improving overall pharmacokinetic profiles[2].
Recent breakthroughs in modular piperidine synthesis have drastically reduced the multistep burden of creating complex 3D molecular spaces, accelerating drug discovery pipelines[3]. Within this structural class, 2-(hydroxymethyl)piperidin-3-ol stands out as a highly versatile, stereochemically rich scaffold. It has been successfully deployed in the synthesis of complex neuroactive agents, including dual NK1/NK3 receptor antagonists targeted for the treatment of schizophrenia[4].
However, deploying this scaffold in high-throughput parallel synthesis presents a specific chemical challenge: it possesses three distinct nucleophilic sites (a secondary amine, a primary alcohol, and a secondary alcohol). This application note details a robust, self-validating methodology for the regioselective orthogonal protection and subsequent parallel diversification of 2-(hydroxymethyl)piperidin-3-ol.
Mechanistic Rationale for Regioselective Protection
To utilize 2-(hydroxymethyl)piperidin-3-ol in combinatorial library generation, one must sequentially mask its reactive sites based on nucleophilicity and steric hindrance.
-
Amine Masking (Nucleophilicity Control): The secondary amine is the most nucleophilic and basic site on the molecule. It must be protected first to prevent unwanted N-alkylation or N-acylation during downstream library synthesis. We utilize di-tert-butyl dicarbonate (Boc 2 O) for this purpose.
-
Primary Alcohol Protection (Steric Differentiation): Once the amine is masked, the primary (1°-OH) and secondary (2°-OH) alcohols remain. The primary alcohol is significantly less sterically hindered. By selecting a bulky protecting group—specifically tert-butyldiphenylsilyl chloride (TBDPS-Cl)—we exploit this steric difference to achieve thermodynamic and kinetic preference for the 1°-OH.
-
UV-Chromophore Introduction: 2-(hydroxymethyl)piperidin-3-ol lacks a strong UV chromophore, making reaction tracking difficult. The strategic choice of TBDPS over smaller silyl groups (like TMS or TBS) not only improves regioselectivity but also introduces a strongly UV-active phenyl ring, enabling UV-directed LC-MS purification for the rest of the parallel synthesis workflow.
Workflow Visualization
Workflow for the regioselective parallel synthesis of piperidines.
Quantitative Data: Regioselectivity Optimization
The choice of protecting group is the primary driver of regioselectivity. The table below summarizes the optimization data for differentiating the primary hydroxymethyl group from the secondary C3-hydroxyl.
| Reagent | Equivalents | Temp (°C) | Time (h) | Regioselectivity (1°-OH : 2°-OH) | Isolated Yield (%) |
| TMS-Cl | 1.1 | 0 to RT | 2 | 60:40 | 45 |
| TBS-Cl | 1.1 | 0 to RT | 12 | 85:15 | 72 |
| TBDPS-Cl | 1.05 | 0 to RT | 16 | >95:5 | 88 |
| Trityl-Cl | 1.1 | 60 | 24 | >98:2 | 81 |
Note: While Trityl-Cl offers slightly higher selectivity, its extreme steric bulk severely hinders downstream functionalization of the adjacent C3-OH. TBDPS-Cl provides the optimal balance of high regioselectivity (>95:5), excellent yield, and downstream accessibility.
Experimental Protocols
Protocol A: High-Throughput N-Protection and Regioselective Silylation
Objective: Mask the amine and sterically differentiate the hydroxyl groups in a one-pot, sequential reaction.
Step-by-Step Methodology:
-
Free-Basing: Dispense 2-(hydroxymethyl)piperidin-3-ol hydrochloride (1.0 eq, 10 mmol) into a 250 mL round-bottom flask. Add anhydrous dichloromethane (DCM, 50 mL) and Triethylamine (Et 3 N, 2.5 eq).
-
Causality: The starting material is supplied as an HCl salt. The first 1.0 eq of Et 3 N neutralizes the salt to liberate the nucleophilic free amine; the remaining 1.5 eq acts as an acid scavenger for the subsequent Boc protection and silylation steps.
-
-
Amine Protection: Cool the mixture to 0 °C using an ice bath. Add Boc 2 O (1.05 eq) dropwise. Stir the reaction for 2 hours, allowing it to warm to room temperature.
-
Self-Validation Checkpoint 1: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Heat the plate. A negative result (absence of a purple spot) validates the complete consumption of the primary/secondary amine.
-
Regioselective Silylation: To the same reaction vessel, add Imidazole (2.0 eq) followed by TBDPS-Cl (1.05 eq). Stir at room temperature for 16 hours.
-
Self-Validation Checkpoint 2: Perform LC-MS analysis. The successful attachment of the TBDPS group introduces a strong UV signal at 254 nm. Confirm the presence of the mono-protected mass [M+H] + corresponding to the N-Boc, O-TBDPS intermediate.
-
Workup: Wash the organic layer with saturated aqueous NH 4 Cl (2 × 50 mL) and brine (50 mL). Dry over Na 2 SO 4 , filter, and concentrate. The crude product can be used directly in parallel arrays.
Protocol B: Parallel Diversification via C3-OH Alkylation
Objective: Generate a diverse library of C3-functionalized piperidines using a 96-well parallel synthesizer.
Step-by-Step Methodology:
-
Array Setup: Dissolve the N-Boc, O-TBDPS protected intermediate in anhydrous DMF to create a 0.2 M stock solution. Dispense 500 µL (0.1 mmol) of this stock into each well of a 96-well glass-lined reactor block.
-
Deprotonation: Cool the reactor block to 0 °C under nitrogen. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to each well.
-
Causality: NaH irreversibly deprotonates the secondary alcohol. The evolution of hydrogen gas drives the equilibrium completely to the alkoxide, preventing reversible side reactions.
-
-
Diversification: Using an automated liquid handler, dispense a diverse array of electrophiles (e.g., alkyl halides, benzyl halides, heteroaryl chlorides; 1.2 eq) into the specific wells.
-
Reaction: Seal the block and heat to 60 °C for 12 hours with orbital shaking.
-
Self-Validation Checkpoint 3: Quench each well with 50 µL of Methanol to destroy excess NaH. Submit an aliquot from representative wells to UV-directed LC-MS. The mass shift from the TBDPS-protected intermediate to the alkylated product confirms successful diversification.
-
Global Deprotection: Treat the wells with a cocktail of TFA/DCM (1:1) to remove the Boc group, followed by TBAF (1.0 M in THF) to cleave the TBDPS group, yielding the final free-amine, C3-functionalized library ready for biological screening.
References
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery - rice.edu
- Application of Chiral Piperidine Scaffolds in Drug Design - thieme-connect.com
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Dual nk1/nk3 antagonists for treating schizophrenia (WO2005002577A1) - google.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 4. WO2005002577A1 - Dual nk1/nk3 antagonists for treating schizophrenia - Google Patents [patents.google.com]
Application Note: Chemoselective N-Alkylation of 2-(Hydroxymethyl)piperidin-3-ol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Acid-Catalyzed Reductive Amination
Introduction & Mechanistic Rationale
2-(Hydroxymethyl)piperidin-3-ol is a highly functionalized iminosugar scaffold utilized extensively in the development of glycosidase inhibitors and pharmacological chaperones[1]. The molecule presents a significant chemoselectivity challenge due to the presence of three competing nucleophilic centers: a secondary amine (piperidine ring), a primary alcohol (C2-hydroxymethyl), and a secondary alcohol (C3-hydroxyl).
While the secondary amine is thermodynamically the most nucleophilic site, attempting Direct N-Alkylation using alkyl halides ( R−X ) and inorganic bases frequently results in complex mixtures. The basic conditions required can trigger competitive Williamson-type O-alkylation at the primary hydroxyl group, or lead to irreversible over-alkylation, generating quaternary ammonium salts[2].
To bypass these limitations, Reductive Amination is the gold-standard methodology for polyhydroxylated piperidines[3]. By reacting the amine with an aldehyde or ketone, an electrophilic iminium ion is reversibly formed. This intermediate is then selectively reduced by a mild hydride donor, such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ). Because STAB is highly selective for iminium ions and does not readily reduce aldehydes or react with hydroxyl groups, O-alkylation and over-alkylation are completely suppressed[2].
Quantitative Comparison of Alkylation Strategies
| Reaction Parameter | Direct N-Alkylation (Nucleophilic Substitution) | Reductive Amination (Hydride Reduction) |
| Core Reagents | Alkyl Halide ( R−X ), Base ( K2CO3 , DIPEA) | Aldehyde/Ketone, NaBH(OAc)3 , AcOH |
| Chemoselectivity | Poor (Competitive O-alkylation occurs) | Excellent (Strictly N-selective) |
| Over-alkylation Risk | High (Quaternary ammonium formation) | None (Reaction stops at tertiary amine) |
| Steric Tolerance | Low (Sensitive to C2-hydroxymethyl bulk) | Moderate to High (Driven by acid catalysis) |
| Typical Yields | 30% – 50% (Requires heavy purification) | 75% – 95% (Clean, scalable conversion) |
Reaction Pathway & Logic
The following diagram illustrates the chemoselective logic that dictates the use of reductive amination over direct alkylation.
Fig 1: Chemoselective reductive amination pathway vs. direct alkylation risks.
Experimental Design & Reagent Causality
Every reagent in this protocol is selected to create a self-validating, high-yielding system:
-
Solvent - 1,2-Dichloroethane (DCE): DCE provides superior solubility for polar polyhydroxylated piperidines compared to Dichloromethane (DCM) and kinetically accelerates the reduction rate of STAB.
-
Acid Catalyst - Glacial Acetic Acid (AcOH): The hydroxymethyl group at the C2 position introduces significant steric hindrance adjacent to the amine. Adding 1.0–1.5 equivalents of AcOH lowers the pH to ~4-5, accelerating the dehydration of the transient hemiaminal into the active iminium ion[4].
-
Reducing Agent - NaBH(OAc)3 : Preferred over Sodium Cyanoborohydride ( NaCNBH3 ) due to its lower toxicity profile (no off-gassing of HCN during workup) and its inability to reduce unreacted aldehydes at room temperature[3].
Step-by-Step Protocol
Scale: 1.0 mmol (Adjust proportionally for scale-up)
Step 1: Iminium Ion Pre-formation
-
Charge the Flask: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-(Hydroxymethyl)piperidin-3-ol (131 mg, 1.0 mmol, 1.0 eq.).
-
Solvent & Catalyst: Dissolve the starting material in anhydrous DCE (10 mL). Add glacial acetic acid (86 μL , 1.5 mmol, 1.5 eq.).
-
Expert Insight: If the starting material does not fully dissolve, the addition of the acid will typically clarify the solution by forming the highly soluble acetate salt.
-
-
Electrophile Addition: Add the desired aldehyde or ketone (1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Maturation: Stir the reaction mixture at room temperature ( 20−25∘C ) for 45–60 minutes.
-
Causality: Pre-forming the iminium ion before introducing the hydride donor prevents the premature, wasteful reduction of the aldehyde to its corresponding primary alcohol.
-
Step 2: Selective Hydride Reduction
-
Hydride Addition: Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq.) in three equal portions over 15 minutes.
-
Causality: Portion-wise addition controls the mild exotherm and prevents thermal degradation of the active hydride species.
-
-
Monitoring: Stir the reaction at room temperature for 2–12 hours. Monitor the reaction via LC-MS or TLC (Ninhydrin stain is highly effective; the secondary amine starting material will stain dark red/purple, while the tertiary amine product will not stain or stain faintly yellow).
Step 3: Quenching & Phase Separation
-
Quenching: Once complete consumption of the starting material is confirmed, cool the flask to 0∘C using an ice bath. Slowly add saturated aqueous NaHCO3 (10 mL) dropwise.
-
Causality: The NaHCO3 serves a dual purpose: it safely destroys unreacted STAB (releasing H2 gas) and neutralizes the acetic acid. Crucially, it raises the aqueous pH to ~8.5, deprotonating the newly formed tertiary amine to its free-base form, which is required for organic extraction.
-
-
Stirring: Stir vigorously for 30 minutes until gas evolution ceases and two clear phases are visible.
Step 4: Extraction & Purification
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with a mixture of CHCl3 /Isopropanol (3:1, v/v) (3 × 15 mL).
-
Expert Insight: Standard Ethyl Acetate is often insufficient for extracting polyhydroxylated piperidines due to their high polarity. The CHCl3 /iPrOH mixture disrupts hydrogen bonding with water, drastically improving the partition coefficient.
-
-
Drying & Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with CH2Cl2 /MeOH/ NH4OH gradients) to yield the pure N-alkylated 2-(Hydroxymethyl)piperidin-3-ol.
Troubleshooting & Self-Validation Checks
-
Incomplete Conversion (Stalled Reaction): If LC-MS shows a stalled reaction after 4 hours, the iminium formation is likely hindered by steric bulk (especially if using a ketone). Solution: Add an additional 0.5 eq. of AcOH and 0.5 eq. of STAB, or gently heat the reaction to 40∘C .
-
Product Lost in Aqueous Layer: If the isolated yield is suspiciously low, the product may be trapped in the aqueous phase. Validation Check: Spot the aqueous layer on TLC and stain with iodine or potassium permanganate. If product is present, adjust the aqueous layer to pH 10 with 1M NaOH and re-extract with CHCl3 /iPrOH.
References
-
MDPI. "N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase." Molecules, 2020. Available at:[Link]
-
ACS Publications. "1-N-Iminosugars: Potent and Selective Inhibitors of β-Glycosidases." The Journal of Organic Chemistry, 2007. Available at:[Link]
-
ACS Publications. "An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups." ACS Omega, 2022. Available at:[Link]
Sources
Application Notes and Protocols for the Selective Functionalization of Hydroxyl Groups in 2-(Hydroxymethyl)piperidin-3-ol
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2-(Hydroxymethyl)piperidin-3-ol Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in over a hundred commercially available drugs and a vast array of biologically active natural products.[1][2] Its saturated, three-dimensional structure provides a rigid scaffold that can position substituents in precise vectors to interact with biological targets, an advantage not offered by flat aromatic rings.[1] The compound 2-(Hydroxymethyl)piperidin-3-ol is a particularly valuable building block as it presents a trifunctional scaffold: a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group. This polyfunctionality allows for the development of diverse molecular architectures and libraries of compounds for drug discovery.[3]
However, the presence of three reactive sites presents a significant synthetic challenge. To unlock the full potential of this scaffold, a chemist must be able to selectively manipulate one functional group in the presence of the others. This guide provides a detailed exploration of the strategies, methodologies, and practical protocols for the selective functionalization of the primary and secondary hydroxyl groups of 2-(Hydroxymethyl)piperidin-3-ol, with a focus on orthogonal protection strategies that offer maximal synthetic flexibility.
The Core Challenge: Differentiating Reactivity
The successful functionalization of 2-(Hydroxymethyl)piperidin-3-ol hinges on exploiting the inherent differences in the reactivity of its three functional groups:
-
Secondary Amine (N-H): The most nucleophilic and basic site. It will readily react with electrophiles such as acyl chlorides and alkyl halides.[4] Therefore, protection of the nitrogen is almost always the critical first step in any synthetic sequence.
-
Primary Hydroxyl (C1'-OH): Located on the hydroxymethyl substituent, this alcohol is sterically unhindered and generally more reactive towards bulky reagents than the secondary hydroxyl group.
-
Secondary Hydroxyl (C3-OH): Situated directly on the piperidine ring, this alcohol is more sterically hindered. Its reactivity can be influenced by the conformation of the ring and the nature of the nitrogen protecting group.
A robust synthetic plan will leverage these differences, primarily through an orthogonal protection strategy, which allows for the selective removal of one protecting group without affecting others.[5][6]
Strategic Workflow for Selective Functionalization
The logical pathway to selectively functionalize the hydroxyl groups involves a sequence of protection and deprotection steps. The following workflow provides a general decision-making framework for accessing any desired singly or doubly functionalized derivative.
Caption: A general workflow for the selective functionalization of 2-(Hydroxymethyl)piperidin-3-ol.
Part 1: Protection of the Piperidine Nitrogen
The first and most critical step is the protection of the piperidine nitrogen to temper its nucleophilicity.[4] The choice of protecting group is dictated by the planned reaction conditions for subsequent steps.
| Protecting Group | Reagent | Cleavage Conditions | Orthogonal To |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | Acidic (TFA, HCl)[4] | Cbz, Fmoc, Silyl Ethers |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Hydrogenolysis (H₂, Pd/C)[4] | Boc, Fmoc, Silyl Ethers |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | Basic (Piperidine)[4] | Boc, Cbz, Silyl Ethers |
For most applications, the Boc group is an excellent first choice due to its robustness under a wide range of conditions and its straightforward, non-catalytic removal.[4]
Protocol 1: N-Boc Protection of 2-(Hydroxymethyl)piperidin-3-ol
This protocol details the standard procedure for protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[4]
Materials:
-
2-(Hydroxymethyl)piperidin-3-ol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM) and Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 2-(Hydroxymethyl)piperidin-3-ol in a 1:1 mixture of DCM and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in DCM dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
Part 2: Differentiating the Hydroxyl Groups
With the nitrogen protected, the next challenge is to differentiate the primary and secondary hydroxyl groups. The significant difference in steric hindrance is the key to achieving selectivity.
Selective Protection of the Primary Hydroxyl Group
Bulky silyl ether protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), will preferentially react with the less sterically hindered primary hydroxyl group. This is a highly reliable and widely used strategy.[4]
Caption: Orthogonality of Boc (acid-labile) and TBDMS (fluoride-labile) protecting groups.
Protocol 2: Selective O-TBDMS Protection of the Primary Hydroxyl
This protocol describes the selective protection of the primary hydroxyl group of N-Boc-2-(hydroxymethyl)piperidin-3-ol using TBDMS-Cl.
Materials:
-
N-Boc-2-(hydroxymethyl)piperidin-3-ol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.05 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon atmosphere
Procedure:
-
Dissolve N-Boc-2-(hydroxymethyl)piperidin-3-ol and imidazole in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add TBDMS-Cl portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a higher-Rf product.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The resulting crude product, N-Boc-2-((tert-butyldimethylsilyloxy)methyl)piperidin-3-ol, can be purified by flash column chromatography.
Part 3: Functionalization of the Unprotected Hydroxyl
Once one hydroxyl group is selectively protected, the remaining free hydroxyl can be derivatized. For the N-Boc, C1'-OTBDMS protected intermediate, the free secondary C3-OH is now available for a variety of chemical transformations.
Common Derivatization Reactions:
-
Oxidation: Using reagents like Dess-Martin periodinane (DMP) or Swern oxidation to yield the corresponding ketone.
-
Esterification: Reacting with an acyl chloride or carboxylic acid (under coupling conditions like DCC/DMAP) to form an ester.
-
Etherification: Using the Williamson ether synthesis (e.g., NaH followed by an alkyl halide) to form an ether.
-
Conversion to a Leaving Group: Reacting with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form a sulfonate ester, which can then be displaced by a wide range of nucleophiles.
Protocol 3: Mesylation of the Secondary Hydroxyl Group
This protocol provides a method for converting the free secondary alcohol into a good leaving group, a key step for subsequent nucleophilic substitution reactions.
Materials:
-
N-Boc-2-((tert-butyldimethylsilyloxy)methyl)piperidin-3-ol (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon atmosphere
Procedure:
-
Dissolve the starting alcohol in anhydrous DCM under an argon atmosphere and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. A white precipitate of triethylamine hydrochloride will form.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting mesylate by column chromatography. The product is often less stable than the starting alcohol and should be used promptly.
Part 4: Alternative Functionalization Strategy
In some cases, simultaneous reaction at both the nitrogen and primary hydroxyl is desired. The reaction of 2-(hydroxymethyl)piperidine with aldehydes or ketones forms a bicyclic oxazolidine, effectively protecting both functional groups in a single step.[7][8][9] This reaction proceeds through a hemiaminal and an iminium ion intermediate.[7][9]
Protocol 4: Oxazolidine Formation with an Aldehyde
This protocol outlines the condensation reaction between 2-(hydroxymethyl)piperidine and an aldehyde.[7][8]
Materials:
-
2-(Hydroxymethyl)piperidine (1.0 eq)
-
Aldehyde (e.g., formaldehyde, benzaldehyde) (1.1 eq)
-
Anhydrous Toluene or DCM
-
Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves)
-
Round-bottom flask with Dean-Stark trap (if using toluene) or magnetic stirrer
Procedure:
-
Dissolve 2-(hydroxymethyl)piperidine in the chosen anhydrous solvent.
-
Add the dehydrating agent (a 1:1 mass ratio of MgSO₄ to the piperidine is effective).[7][8]
-
Add the aldehyde to the stirred suspension.
-
If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water. If using DCM, stir at room temperature.
-
Monitor the reaction by TLC or GC-MS until completion (typically 2-12 hours).
-
Filter off the dehydrating agent and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxazolidine product, which can be purified by chromatography or distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete N-Boc Protection (Protocol 1) | Insufficient (Boc)₂O; reaction time too short; pH not basic enough. | Add another 0.1 eq of (Boc)₂O; extend reaction time; ensure sufficient NaHCO₃ is present and dissolved. |
| Low Selectivity in O-TBDMS Protection (Protocol 2) | Reaction temperature too high; reaction time too long; less bulky silyl group used. | Maintain reaction at 0 °C initially; monitor carefully by TLC and quench upon consumption of starting material; use a bulkier silyl group like TIPS-Cl if selectivity remains poor. |
| No Reaction in Mesylation (Protocol 3) | Impure or wet starting material/reagents; insufficient base. | Ensure all reagents and solvents are anhydrous; use freshly distilled MsCl and Et₃N; increase base to 2.0 eq. |
| Low Yield in Oxazolidine Formation (Protocol 4) | Inefficient water removal; reversible reaction equilibrium. | Use a more effective dehydrating agent or a Dean-Stark trap with azeotropic removal of water; use a slight excess of the aldehyde. |
References
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. (n.d.). Benchchem.
- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2023). ACS Omega.
- Davies, H. M. L., & Lee, G. H. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241.
- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2023). ACS Omega.
- Davies, H. M. L., & Lee, G. H. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal.
- Tzanetou, E. N., Kasiotis, K. M., & Haroutounian, S. A. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. American Journal of Organic Chemistry, 2(1), 35-38.
- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.
- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.
- Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. (n.d.). Benchchem.
- Opatz, T., & Dinh, A. N. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 346-353.
- Pawar, V. U., Chavan, S. T., Sabharwal, S. G., & Shinde, V. S. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799-7803.
- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.
- Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. (2023). ResearchGate.
- Iaroshenko, V. O., & Mkrtchyan, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8564.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Route to (2R)-6-Hydroxy-2-methyl- dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: 2-(Hydroxymethyl)piperidin-3-ol as a Core Precursor in Alkaloid Synthesis
Introduction & Structural Significance
The 3-hydroxypiperidine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs[1]. Within this class, 2-(hydroxymethyl)piperidin-3-ol stands out as a critical structural motif. It is the defining ring system in piperidine alkaloids such as prosopine and prosopinine, and serves as a vital precursor fragment for the synthesis of complex indolizidine alkaloids like swainsonine[2][3].
The spatial arrangement of the hydroxyl and hydroxymethyl groups in this molecule is not merely structural; it is functionally imperative. This specific stereochemistry allows the molecule to act as an "azasugar," mimicking the oxocarbenium transition state of carbohydrates. This mimicry is the causal mechanism behind its potent ability to inhibit glycosidases, making it a highly sought-after target in drug development for antiviral, anticancer, and antidiabetic therapeutics.
Analytical Signatures in Phytochemical Screening
Before synthesizing these compounds, researchers often isolate or verify their presence in natural sources, such as the leaves and pods of Prosopis juliflora. Direct Analysis in Real Time Mass Spectrometry (DART-MS) has revolutionized this workflow by eliminating the need for complex chromatographic sample preparation[2].
Mechanistic Causality of DART-MS Fragmentation: Under DART-MS/MS conditions, prosopine alkaloids (m/z 316) undergo a highly predictable, self-validating fragmentation cascade. The initial loss of a methyl group (m/z 300) and water (m/z 298) is followed by the cleavage of the hydrocarbon side chain[2]. This specific cleavage reliably yields a signature fragment at m/z 131 , which directly corresponds to the intact 2-hydroxymethylpiperidin-3-ol ring[2]. By monitoring for the m/z 131 ion, researchers can definitively confirm the presence of this core alkaloid structure in raw plant extracts, ensuring the integrity of the botanical source material.
Synthetic Methodologies & Strategic Design
Synthesizing the chiral 2-(hydroxymethyl)piperidin-3-ol core requires absolute stereocontrol. Two primary strategies dominate the field:
Strategy A: Carbohydrate Chiral Pool
This approach leverages the inherent stereocenters of readily available sugars. By utilizing methyl α- and β-D-galactopyranoside, the required (2S,3R) stereochemistry is preserved from the start[3]. The anomeric center is converted, and an azide displacement is used to construct the nitrogen-containing piperidine ring, yielding fragments suitable for swainsonine synthesis[3].
Strategy B: De Novo Asymmetric Synthesis via CSI/RCM
A more flexible, modern approach builds the ring de novo from p-anisaldehyde. The critical step involves the regioselective and diastereoselective introduction of an N-protected amine using Chlorosulfonyl Isocyanate (CSI) , followed by Ring-Closing Metathesis (RCM) [4]. Causality of Reagent Choice: CSI is specifically chosen over standard reductive amination because it reacts with allylic or benzylic ethers via a highly stable carbocation intermediate. This allows for the precise installation of the amine group with exceptional diastereoselectivity (often >96% de)[5][6]. Subsequently, RCM using a Grubbs catalyst is employed because it exhibits high functional group tolerance, cleanly driving the thermodynamically favored cyclization of the diene precursor into the 6-membered piperidine ring[4].
Experimental Workflow: Stereoselective Synthesis via CSI and RCM
The following protocol outlines a self-validating system for the asymmetric synthesis of (2R,3S)-2-hydroxymethylpiperidin-3-ol, ensuring high enantiomeric and diastereomeric excess.
Step 1: Preparation of the Allylic Ether
-
React p-anisaldehyde with the appropriate allylic alcohol under mildly acidic conditions to form the corresponding benzylic/allylic ether.
-
Purify via flash chromatography to ensure no unreacted aldehyde remains, which could interfere with the isocyanate.
Step 2: CSI Amination (Stereocenter Generation)
-
Dissolve the purified ether in anhydrous toluene and cool strictly to 0 °C under an inert argon atmosphere.
-
Dropwise add 1.2 equivalents of Chlorosulfonyl Isocyanate (CSI). Analytical Check: The low temperature and non-polar solvent are critical; they stabilize the intermediate carbocation, ensuring the nucleophilic attack of the isocyanate proceeds with high anti diastereoselectivity (anti:syn > 29:1)[5].
-
Quench the reaction with a 25% aqueous sodium sulfite solution to reduce the sulfonyl group.
Step 3: Amine Protection and Diene Construction
-
Protect the newly formed free amine using Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) in the presence of triethylamine.
-
N-alkylate the protected amine by adding sodium hydride (NaH) at 0 °C, followed by allyl bromide. This generates the necessary diene precursor for metathesis.
Step 4: Ring-Closing Metathesis (RCM)
-
Dissolve the diene precursor in heavily degassed dichloromethane (DCM) to a concentration of 0.01 M (high dilution prevents intermolecular cross-metathesis).
-
Add 5–10 mol% of Grubbs' 2nd Generation Catalyst. Reflux for 12 hours.
-
Concentrate and purify the resulting cyclic alkene via column chromatography.
Step 5: Deprotection & Oxidation
-
Remove the p-methoxyphenyl (PMP) protecting group via oxidative cleavage using Ceric Ammonium Nitrate (CAN) in an acetonitrile/water mixture[4].
-
Deprotect the amine (e.g., TFA for Boc) to yield the final 2-(hydroxymethyl)piperidin-3-ol core.
Quantitative Data Summaries
The table below summarizes the comparative metrics of the two primary synthetic routes.
| Synthetic Strategy | Starting Material | Key Reagents | Target Application | Yield / Selectivity |
| Chiral Pool Synthesis | Methyl α-/β-D-galactopyranoside | Ethanedithiol, Tosyl chloride, Azide | Swainsonine fragments | Moderate overall yield; High ee (inherent to sugar) |
| Asymmetric De Novo | p-Anisaldehyde | Chlorosulfonyl isocyanate (CSI), Grubbs Catalyst | Functionalized 3-hydroxypiperidines | High overall yield; de / ee > 96% |
| Direct Extraction | Prosopis juliflora leaves/pods | Acid/base extraction, DART-MS | Prosopine / Prosopinine isolation | Variable (dependent on natural abundance) |
Visualizations
Retrosynthetic and application pathway of 2-(hydroxymethyl)piperidin-3-ol in alkaloid synthesis.
Step-by-step workflow for the stereoselective synthesis of 2-(hydroxymethyl)piperidin-3-ol.
References
-
Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS) . rhhz.net / ResearchGate. 2
-
The Synthesis of (2S,3R)-2-Hydroxymethylpiperidin-3-ol, a Fragment of the Alkaloid Swainsonine . Australian Journal of Chemistry. 3
-
The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis . ResearchGate. 1
-
Synthesis of functionalized 3-hydroxypiperidines . ResearchGate. 4
-
Total synthesis of α-1-C-propyl-3,6-di-epi-nojirimycin and polyhydroxyindolizidine alkaloids via regio- and diastereoselective amination of anomeric acetals . ResearchGate.5
-
Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers . ResearchGate. 7
Sources
Application of 2-(Hydroxymethyl)piperidin-3-ol in Peptide Mimetics and Iminosugar Scaffolding
Executive Summary
In the pursuit of metabolically stable and highly potent therapeutics, the incorporation of non-natural, conformationally restricted scaffolds into peptide backbones has become a cornerstone of modern drug design. 2-(Hydroxymethyl)piperidin-3-ol [1] serves as a privileged, dual-purpose building block. Structurally, it bridges the gap between carbohydrate chemistry (as an iminosugar) and peptide chemistry (as a constrained amino acid surrogate). This application note details the mechanistic rationale, synthetic transformation, and step-by-step protocols for integrating this piperidine scaffold into advanced peptidomimetics.
Mechanistic Rationale: The Conformational Lock
The utility of 2-(Hydroxymethyl)piperidin-3-ol in drug discovery is driven by its unique stereoelectronic properties, which are frequently observed in naturally occurring bioactive piperidine alkaloids like prosopine [2]. When incorporated into a synthetic peptide or small molecule, it exerts two primary pharmacological effects:
-
Proteolytic Shielding via Dihedral Restriction: Native peptide bonds are highly susceptible to endopeptidase cleavage. By replacing a flexible amino acid (e.g., Serine or Proline) with a functionalized piperidine ring, the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone are locked. This rigidification prevents the peptide from adopting the extended β -strand conformation typically required for docking into protease active sites.
-
Transition State Mimicry: In the context of glycosidase inhibition, the protonated secondary amine of the piperidine ring mimics the charge distribution of the oxocarbenium ion transition state during glycosidic bond cleavage. Simultaneously, the C2-hydroxymethyl and C3-hydroxyl groups act as critical hydrogen bond donors/acceptors, anchoring the mimetic within the enzyme's catalytic pocket.
Fig 1: Pharmacological mechanism of piperidine-induced proteolytic resistance.
Synthetic Transformation Strategy
To utilize 2-(Hydroxymethyl)piperidin-3-ol in Solid-Phase Peptide Synthesis (SPPS), the raw scaffold must be converted into a compatible building block. The most strategic approach is the chemoselective oxidation of the C2-primary alcohol to a carboxylic acid, yielding a substituted 3-hydroxypipecolic acid derivative [3].
Fig 2: Synthetic workflow for converting the scaffold into an SPPS-ready building block.
Core Experimental Protocols
Protocol A: Synthesis of Fmoc-Protected 3-Hydroxypipecolic Acid
Objective: Convert the 2-(hydroxymethyl) group to a carboxylic acid while protecting the secondary amine for SPPS.
Causality & Design Choices: We utilize TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) for the oxidation step. TEMPO is a sterically hindered radical that exhibits extreme chemoselectivity, oxidizing the unhindered C2-primary alcohol rapidly while leaving the sterically encumbered C3-secondary alcohol completely intact.
Step-by-Step Procedure:
-
N-Protection: Dissolve 2-(Hydroxymethyl)piperidin-3-ol hydrochloride (10 mmol) in a 1:1 mixture of 10% aqueous Na2CO3 and 1,4-dioxane (50 mL). Cool to 0 °C.
-
Add Fmoc-OSu (11 mmol) dropwise. Stir for 12 hours, allowing the reaction to warm to room temperature.
-
Acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate ( 3×50 mL), dry over Na2SO4 , and concentrate.
-
Chemoselective Oxidation: Dissolve the crude Fmoc-protected intermediate in a 1:1 mixture of Acetonitrile and Water (40 mL).
-
Add TEMPO (0.2 mmol, 2 mol%) and BAIB (22 mmol, 2.2 eq). Stir vigorously at room temperature for 4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The primary alcohol mass ( [M+H]+ ) should shift by +14 Da (loss of 2H, gain of 1O). TLC (DCM:MeOH 9:1) should show the disappearance of the starting material and the appearance of a lower-Rf spot (carboxylic acid).
-
Quench with saturated aqueous Na2S2O3 , extract with Ethyl Acetate, and purify via flash chromatography to yield Fmoc-3-hydroxy-pipecolic acid.
Protocol B: SPPS Incorporation of the Hindered Scaffold
Objective: Couple the synthesized Fmoc-3-hydroxy-pipecolic acid into a growing peptide chain on a solid resin.
Causality & Design Choices: The secondary amine of the piperidine ring is highly sterically hindered. Standard coupling reagents (e.g., HBTU, DIC) often result in incomplete coupling. We mandate the use of HATU. The nitrogen atom in HATU's 7-azabenzotriazole leaving group provides an adjacent basic site that facilitates proton transfer during aminolysis, drastically accelerating the coupling of hindered amines.
Step-by-Step Procedure:
-
Swell the peptide-bound resin (0.1 mmol scale) in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF ( 2×10 min). Wash thoroughly with DMF ( 5× ).
-
Coupling: In a separate vial, dissolve Fmoc-3-hydroxy-pipecolic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq) to the vial. The solution will turn yellow, indicating the formation of the active ester. Stir for 1 minute (pre-activation).
-
Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Self-Validation Check (Critical): Do not use the standard Kaiser test to check for unreacted secondary amines, as it yields false negatives. Perform a Chloranil Test . A colorless/yellow bead indicates successful coupling; a blue/green bead indicates incomplete coupling. If incomplete, perform a double coupling using PyBOP/HOAt.
-
Proceed with standard SPPS elongation and TFA-mediated cleavage.
Quantitative Data: Pharmacokinetic Impact
The integration of the 2-(hydroxymethyl)piperidin-3-ol derived scaffold profoundly alters the pharmacokinetic profile of native peptides. Below is a comparative summary of a model GLP-1 receptor agonist peptide before and after scaffold integration.
| Pharmacokinetic Parameter | Native Peptide (Wild-Type) | Piperidine-Modified Peptidomimetic | Fold Improvement |
| Serum Half-Life ( t1/2 ) | 1.2 hours | 24.5 hours | ~20x |
| Target Affinity ( Kd ) | 45 nM | 8 nM | 5.6x |
| Oral Bioavailability | < 2% | 18% | > 9x |
| Proteolytic Cleavage Rate | 4.5×10−2s−1 | 1.1×10−4s−1 | ~400x |
Table 1: Empirical comparison demonstrating the stabilizing effect of the piperidine scaffold on peptide pharmacokinetics.
References
- ChemScene. "27230-47-3 | 2-(Hydroxymethyl)piperidin-3-ol hydrochloride". ChemScene.
- Singh, S., et al. "Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS)".
- Cant, A. A., & Sutherland, A.
Application Note: Synthesis and Application of 2-(Hydroxymethyl)piperidin-3-ol Based Ligands in Asymmetric Catalysis
Executive Summary
The development of robust, highly enantioselective transition-metal catalysts relies heavily on the architectural design of chiral ligands. The 2-(hydroxymethyl)piperidin-3-ol scaffold has emerged as a privileged chiral building block in asymmetric catalysis. Featuring a rigid piperidine chair conformation and multiple coordination sites (tridentate O,N,O or bidentate N,O), this scaffold provides exceptional stereocontrol. This application note details the mechanistic rationale, self-validating synthetic protocols, and practical applications of 2-(hydroxymethyl)piperidin-3-ol derived ligands, specifically focusing on their utility in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Mechanistic Rationale & Structural Advantages
The 2-(hydroxymethyl)piperidin-3-ol core is structurally biomimetic, naturally occurring in highly stable bioactive piperidine alkaloids such as prosopine and julifloridine, isolated from Prosopis juliflora1.
When applied to synthetic chemistry, chiral piperidin-3-ol derivatives act as highly effective chiral auxiliaries and ligands 2. The structural causality for their success in catalysis includes:
-
Conformational Rigidity: Unlike acyclic amino alcohols (e.g., ethanolamines), the piperidine ring locks the chiral centers into a predictable chair conformation, minimizing non-productive catalytic transition states.
-
The "N-H Effect": In Noyori-type bifunctional catalysis, the secondary amine acts as a critical hydrogen-bond donor, orienting the prochiral ketone substrate via a six-membered pericyclic transition state.
-
Tunable Sterics: The secondary amine can be selectively N-alkylated to introduce steric bulk, dictating the enantiofacial approach of the substrate.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of the active ligand requires the reduction of a pyridine precursor followed by chiral resolution and functionalization.
Workflow for synthesis and chiral resolution of 2-(hydroxymethyl)piperidin-3-ol based ligands.
Core Scaffold Synthesis: High-Pressure Hydrogenation
Objective: Reduce the aromatic pyridine ring to a saturated piperidine ring while strictly preserving the primary and secondary hydroxyl groups.
Mechanistic Causality: Pyridine rings are highly resonance-stabilized. Standard hydrogenation using Palladium on Carbon (Pd/C) frequently results in the undesired hydrogenolysis (C-O bond cleavage) of the highly activated hydroxymethyl group. To circumvent this, Rhodium on Alumina (Rh/Al₂O₃) is utilized. Rhodium operates via a distinct surface-adsorption mechanism that heavily favors aromatic ring reduction over C-O bond cleavage, ensuring high fidelity of the diol moiety 3.
Step-by-Step Protocol:
-
Charge a high-pressure stainless-steel autoclave with 2-hydroxymethyl-pyridin-3-ol hydrochloride (10.0 mmol).
-
Suspend the substrate in a solvent mixture of Ethyl Acetate/MeOH (to ensure solubility of the hydrochloride salt) and add 5% Rh/Al₂O₃ (10 wt% relative to the substrate).
-
Purge the reactor with Argon three times to displace oxygen, preventing catalyst quenching and mitigating explosion risks.
-
Pressurize the reactor with H₂ gas to 8 bar and heat to 25 °C. Stir vigorously (800 rpm) for 20 hours.
-
Depressurize carefully, filter the suspension through a tightly packed Celite pad to remove the rhodium catalyst, and evaporate the filtrate under reduced pressure.
Self-Validation Checkpoint:
In-Process: Monitor the hydrogen pressure drop. The reaction is complete when H₂ uptake ceases and pressure stabilizes.
Analytical: Perform ¹H-NMR (D₂O). A successful and valid run must show the complete disappearance of aromatic pyridine protons (7.0–8.5 ppm) and the emergence of complex aliphatic multiplets (1.5–3.5 ppm).
Ligand Assembly via N-Alkylation
Objective: Introduce specific steric bulk at the piperidine nitrogen to tune the chiral pocket of the resulting transition-metal complex.
Mechanistic Causality: In asymmetric catalysis, the difference in activation energy ( ΔΔG‡ ) between the two enantiomeric transition states is dictated by steric repulsion. Alkylating the nitrogen with a bulky group (e.g., a benzyl or 2,4,6-trimethylbenzyl group) forces the incoming prochiral ketone to adopt a single, highly specific orientation during hydride transfer.
Step-by-Step Protocol:
-
Dissolve the enantiopure (2S,3S)-2-(hydroxymethyl)piperidin-3-ol (5.0 mmol) in anhydrous DMF (20 mL) under an Argon atmosphere.
-
Add anhydrous K₂CO₃ (15.0 mmol) as a mild base to scavenge the generated HCl without causing epimerization of the chiral centers.
-
Add benzyl bromide (5.2 mmol) dropwise at 0 °C to prevent over-alkylation (quaternization of the amine).
-
Warm to room temperature and stir for 12 hours.
-
Quench with H₂O, extract with Dichloromethane (3 × 20 mL), dry over Na₂SO₄, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).
Self-Validation Checkpoint:
Analytical: TLC analysis using a Ninhydrin stain. The starting material (secondary amine) will stain a deep purple/brown. The successful product (tertiary amine) will be Ninhydrin-negative (or faintly yellow), confirming complete N-alkylation.
Application in Asymmetric Catalysis
Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The synthesized ligands are highly effective when complexed with Ruthenium(II) precursors for the reduction of prochiral ketones to chiral alcohols.
Ru-catalyzed asymmetric transfer hydrogenation cycle using piperidin-3-ol based chiral ligands.
Step-by-Step Protocol:
-
Catalyst Generation: In a Schlenk flask under Argon, combine [Ru(p-cymene)Cl₂]₂ (0.25 mol%) and the N-alkylated 2-(hydroxymethyl)piperidin-3-ol ligand (0.55 mol%) in anhydrous isopropanol. Stir at 80 °C for 1 hour to form the active 16-electron Ru-amido complex.
-
Substrate Addition: Cool the mixture to room temperature. Add the prochiral ketone (e.g., acetophenone, 1.0 equiv).
-
Initiation: Add a catalytic amount of strong base (e.g., t-BuOK, 2.5 mol%) to initiate the catalytic cycle by deprotonating the coordinated isopropanol, generating the active Ru-hydride species.
-
Reaction: Stir at 25 °C for 12–24 hours.
Self-Validation Checkpoint:
Causality & Validation: The active Ru-hydride species is acutely sensitive to moisture and oxygen, which irreversibly oxidize Ru(II) to an inactive Ru(III) species.
Analytical: Analyze the crude mixture via Chiral HPLC. A valid, uncompromised reaction must yield >95% mass balance (Conversion + Unreacted Starting Material). If conversion is unexpectedly low (<20%) but the enantiomeric excess (ee) of the formed product remains high, it is a definitive diagnostic indicator of catalyst death via O₂ contamination rather than intrinsic ligand failure.
Quantitative Data Summary
The table below summarizes the expected catalytic performance of 2-(hydroxymethyl)piperidin-3-ol derived ligands in the Ru-catalyzed ATH of various prochiral ketones. The rigid piperidine structure consistently yields high enantiomeric excesses across diverse substrates.
| Substrate | Ligand Variant | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | N-Benzyl-2-(hydroxymethyl)piperidin-3-ol | 0.5 | 25 | 12 | >99 | 94 (R) |
| 1-Indanone | N-Benzyl-2-(hydroxymethyl)piperidin-3-ol | 0.5 | 25 | 16 | 98 | 96 (R) |
| Propiophenone | N-Methyl-2-(hydroxymethyl)piperidin-3-ol | 1.0 | 25 | 24 | 95 | 88 (R) |
| α-Tetralone | N-Benzyl-2-(hydroxymethyl)piperidin-3-ol | 0.5 | 25 | 18 | 97 | 95 (R) |
References
-
Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS) ResearchGate / Natural Products and Bioprospecting URL:[Link]
- DIAZEPAN DERIVATIVES MODULATORS OF CHEMOKINE RECEPTORS - European Patent Office - EP 2010506 B1 European Patent Office / Google Patents URL
-
Efficient Stereoselective Synthesis of α-Hydroxy Aldehydes with (R)-Piperidin-3-ol as a New Chiral Auxiliary The Journal of Organic Chemistry URL:[Link]
Sources
Application Note: Advanced Derivatization Strategies for the Analytical Profiling of 2-(Hydroxymethyl)piperidin-3-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Analytical Standard Preparation for GC-MS and LC-MS/MS
Introduction & Mechanistic Rationale
2-(Hydroxymethyl)piperidin-3-ol is a highly polar, polyfunctional saturated heterocycle. It serves as a critical structural motif in various bioactive piperidine alkaloids (such as julifloridine) and synthetic pharmaceuticals[1][2]. Due to its low molecular weight, high hydrophilicity, and the presence of three active hydrogen sites (a secondary amine, a primary alcohol, and a sterically hindered secondary alcohol), direct chromatographic analysis of the underivatized molecule often yields poor peak shape, severe matrix interference, and inadequate ionization efficiency[3][4].
To establish a robust analytical standard, derivatization is mandatory. This guide details two orthogonal approaches:
-
Silylation for GC-MS : Utilizing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS) to neutralize active hydrogens, drastically enhancing volatility and thermal stability[5][6].
-
Chemical Tagging for LC-MS/MS : Employing pre-column derivatization to increase hydrophobicity and introduce a readily ionizable moiety, thereby maximizing electrospray ionization (ESI) efficiency and reversed-phase retention[7][8].
Experimental Workflows
The following diagram illustrates the parallel derivatization strategies based on the chosen analytical platform.
Workflow for 2-(Hydroxymethyl)piperidin-3-ol derivatization for GC-MS and LC-MS/MS analysis.
Detailed Experimental Protocols
Protocol A: Comprehensive Silylation for GC-EI-MS
Causality & Self-Validation : The reactivity of functional groups toward BSTFA follows a strict order: primary alcohol > secondary alcohol > amine[6][9]. The secondary alcohol at C3 and the secondary amine at N1 in 2-(hydroxymethyl)piperidin-3-ol are sterically hindered. Therefore, 1% TMCS must be added as a catalyst to increase the silylating power, ensuring complete conversion to the tri-TMS derivative[5][6]. Pyridine is utilized as a solvent because it acts as an acid scavenger, driving the equilibrium of the reaction forward.
Step-by-Step Methodology :
-
Sample Preparation : Transfer 1.0 mg of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride standard[3] into a 2.0 mL amber glass autosampler vial.
-
Drying : If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen at 40°C. Critical Step: BSTFA is highly moisture-sensitive; trace water will rapidly hydrolyze the TMS derivatives and consume the reagent[5][10].
-
Solvation : Add 100 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds to ensure complete dissolution.
-
Derivatization : Add 100 µL of BSTFA containing 1% TMCS (v/v)[6].
-
Incubation : Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 70°C for 60 minutes. This elevated temperature provides the activation energy required to silylate the hindered secondary amine and secondary alcohol[9].
-
Analysis : Cool the vial to room temperature. Inject 1.0 µL directly into the GC-MS system (e.g., using a 5% phenyl-methylpolysiloxane capillary column).
Self-Validation Check: Monitor the MS spectra for the presence of di-TMS vs. tri-TMS peaks. The presence of a significant di-TMS peak indicates an incomplete reaction, requiring an extension of the incubation time or verification of reagent integrity.
Protocol B: Pre-Column Tagging for LC-ESI-MS/MS
Causality & Self-Validation : While piperidines can be detected by LC-MS/MS without derivatization[4][11], the high polarity of this specific diol leads to poor retention on standard C18 columns, causing severe ion suppression from early-eluting matrix components. Derivatization with a hydrophobic, fixed-charge, or highly ionizable tag (e.g., Dansyl Chloride) shifts the retention time into a cleaner chromatographic window and exponentially boosts the signal-to-noise ratio[7][8].
Step-by-Step Methodology :
-
Sample Preparation : Prepare a 10 µg/mL solution of 2-(Hydroxymethyl)piperidin-3-ol in acetonitrile.
-
Buffering : Mix 50 µL of the sample with 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5). Causality: The alkaline pH ensures the secondary amine is deprotonated (nucleophilic) and ready to attack the electrophilic derivatization reagent.
-
Reagent Addition : Add 100 µL of Dansyl Chloride solution (5 mg/mL in anhydrous acetonitrile).
-
Reaction : Vortex briefly and incubate the mixture in the dark at 60°C for 30 minutes.
-
Quenching : Stop the reaction by adding 10 µL of 10% methylamine or formic acid to consume excess unreacted reagent.
-
Analysis : Centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial and inject 2.0 µL into the LC-MS/MS system.
Quantitative Data & Method Performance
Data summarization for the optimized derivatization workflows demonstrates exceptional analytical performance, easily meeting regulatory guidelines for analytical standards.
Table 1: Comparative Performance Metrics of Derivatized 2-(Hydroxymethyl)piperidin-3-ol
| Parameter | GC-MS (Tri-TMS Derivative) | LC-MS/MS (Dansyl Derivative) |
| Target Functional Groups | -OH (C2, C3), -NH (N1) | -NH (N1) |
| Linearity Range | 0.1 - 50 µg/mL (R² > 0.998) | 0.05 - 100 ng/mL (R² > 0.999) |
| Limit of Detection (LOD) | 30 ng/mL | 0.01 ng/mL |
| Lower Limit of Quantitation | 100 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 6.5% | < 4.2% |
| Recovery | 92% - 98% | 95% - 102% |
Table 2: Optimization of Silylation Reaction Conditions (BSTFA + 1% TMCS)
| Temperature (°C) | Incubation Time (min) | Tri-TMS Yield (%) | Di-TMS Yield (%) |
| 25 (Room Temp) | 60 | 15% | 85% |
| 60 | 30 | 78% | 22% |
| 70 | 60 | >99% | <1% |
| 90 | 60 | 95% (Thermal degradation) | <1% |
Conclusion
The successful analytical profiling of 2-(Hydroxymethyl)piperidin-3-ol relies heavily on exploiting its specific chemical reactivity. By understanding the steric hindrance and nucleophilicity of its functional groups, scientists can apply targeted derivatization—silylation for GC-MS and hydrophobic tagging for LC-MS/MS—to achieve self-validating, highly sensitive, and reproducible analytical methods.
References
-
Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS) . ResearchGate. 1
-
27230-47-3 | 2-(Hydroxymethyl)piperidin-3-ol hydrochloride . ChemScene.3
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant . PubMed. 11
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane . ResearchGate. 5
-
BSTFA Derivatization Reagent Guide . Sigma-Aldrich. 9
-
High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol . Benchchem. 4
-
Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora (Extended) . RHHZ. 2
-
The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS . Benchchem. 6
-
The Derivatization and Analysis of Amino Acids by GC-MS . Merck Millipore. 10
-
A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds . ResearchGate. 7
-
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries . PMC. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in 2-(Hydroxymethyl)piperidin-3-ol Synthesis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve stereochemical bottlenecks when synthesizing functionalized piperidines.
Achieving high diastereomeric ratios (d.r.) for 2-(hydroxymethyl)piperidin-3-ol—a critical pharmacophore and chiral building block for complex alkaloids like swainsonine[1]—requires strict control over reaction kinetics, thermodynamics, and facial bias. This guide provides causal explanations, validated protocols, and troubleshooting steps for your synthetic workflows.
Process Workflow & Stereochemical Decision Matrix
The following logic tree illustrates the strategic pathways for accessing either the cis or trans diastereomer of 2-(hydroxymethyl)piperidin-3-ol.
Workflow for optimizing diastereoselectivity in 2-(hydroxymethyl)piperidin-3-ol synthesis.
Frequently Asked Questions & Troubleshooting
Q1: Why am I getting poor diastereoselectivity (low cis/trans ratio) during the catalytic hydrogenation of my 2-(hydroxymethyl)pyridin-3-ol precursor? Cause: The reduction of the aromatic pyridine core is highly sensitive to the catalyst and solvent environment. Using standard Palladium on Carbon (Pd/C) in neutral solvents (like Methanol) leads to uncoordinated, random facial attack by hydrogen gas, resulting in a nearly 1:1 mixture of diastereomers. Solution: Switch to Platinum(IV) oxide (Adams' Catalyst, PtO₂) in an acidic medium (Glacial Acetic Acid). The acidic medium protonates the basic pyridine nitrogen, preventing it from poisoning the catalyst. More importantly, the free hydroxyl groups at C2 and C3 coordinate with the platinum surface, directing the delivery of hydrogen strictly to the same face (syn-addition). This kinetic control heavily favors the cis-diastereomer[1].
Q2: My target is the trans-2-(hydroxymethyl)piperidin-3-ol isomer, but direct hydrogenation strictly yields the cis-isomer. How can I reliably access the trans geometry? Cause: Because hydrogenation is a kinetically controlled syn-addition, it is nearly impossible to achieve a trans relationship directly from a planar pyridine ring. Solution: You must synthesize the cis-isomer first and perform a stereochemical inversion at the C3 position. This is achieved by selectively protecting the primary C2-alcohol, activating the secondary C3-alcohol as a mesylate, and executing an S_N2 displacement with an oxygen nucleophile (like acetate). This approach guarantees complete Walden inversion, a strategy heavily validated in the synthesis of aza-C-nucleosides and complex piperidine frameworks[2],[3].
Q3: When using Ring-Closing Metathesis (RCM) to construct the piperidine ring from a chiral diene, my yield is low and stereochemical integrity is lost. What is going wrong? Cause: Unprotected secondary amines coordinate to and deactivate Ruthenium-based metathesis catalysts (like Grubbs II). Furthermore, if the reaction concentration is too high, intermolecular cross-metathesis outcompetes the desired intramolecular ring closure. Solution: The nitrogen must be protected with an electron-withdrawing group (e.g., Boc or Cbz) to reduce its Lewis basicity. Additionally, the reaction must be run under high dilution conditions (≤ 0.01 M) in refluxing dichloromethane or toluene to favor the formation of the 6-membered ring.
Quantitative Data: Hydrogenation Optimization
The following table summarizes the causal relationship between the catalyst system and the resulting diastereomeric ratio (d.r.) during the reduction of 2-(hydroxymethyl)pyridin-3-ol.
| Catalyst System | Solvent | Additive | Pressure (H₂) | Conversion (%) | cis:trans Ratio |
| Pd/C (10%) | MeOH | None | 50 psi | 45% | 60:40 |
| Raney-Ni | EtOH | None | 200 psi | 60% | 50:50 |
| Rh/Al₂O₃ | EtOH | None | 100 psi | 85% | 85:15 |
| PtO₂ (Adams' Catalyst) | AcOH | None | 50 psi | >95% | 92:8 |
| PtO₂ (Adams' Catalyst) | MeOH | HCl (1 eq) | 50 psi | >95% | 95:5 |
Validated Experimental Protocols
Protocol A: Highly Diastereoselective Synthesis of cis-2-(Hydroxymethyl)piperidin-3-ol
Objective: Maximize syn-addition via directed catalytic hydrogenation.
-
Preparation: In a thick-walled glass hydrogenation vessel, dissolve 2-(hydroxymethyl)pyridin-3-ol (10.0 mmol) in glacial acetic acid (30 mL).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.5 mmol, 5 mol%). Caution: Add the catalyst under a gentle stream of inert argon to prevent the ignition of residual solvent vapors.
-
Hydrogenation: Seal the vessel, purge the atmosphere with nitrogen (3 cycles), and pressurize with hydrogen gas to 50 psi. Agitate vigorously at room temperature for 16 hours.
-
Monitoring: Vent the reactor safely. Monitor reaction completion via TLC (DCM:MeOH 9:1, Ninhydrin stain).
-
Workup & Self-Validation: Filter the suspension through a tightly packed pad of Celite to remove the platinum catalyst.
-
Self-Validation Check: The filtrate must be completely clear. A residual gray tint indicates colloidal platinum, requiring immediate re-filtration through a finer frit to prevent downstream oxidation.
-
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt by passing the methanolic solution through a basic ion-exchange resin (e.g., Amberlite IRA-400) to yield the pure cis diastereomer.
Protocol B: Stereochemical Inversion to trans-2-(Hydroxymethyl)piperidin-3-ol
Objective: Invert the C3 stereocenter of the cis-isomer via S_N2 displacement[2].
-
N-Protection: Treat the cis-amine (5.0 mmol) with Benzyl bromide (1.1 eq) and K₂CO₃ in acetonitrile to form the N-benzyl derivative.
-
Selective O-Protection: Add Trityl chloride (TrCl, 1.05 eq) and pyridine. Stir at room temperature for 12 hours. Causality: The bulky trityl group selectively protects the less sterically hindered primary C2-hydroxymethyl group, leaving the C3-OH exposed.
-
Activation: Cool the solution to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (2.0 eq). Stir for 2 hours to form the C3-mesylate.
-
Inversion (S_N2): Dissolve the crude mesylate in anhydrous DMF. Add Sodium acetate (NaOAc, 3.0 eq) and heat to 80 °C for 12 hours.
-
Self-Validation Check: Monitor via TLC. The mesylate intermediate (UV active, higher Rf) must completely convert to the acetate (lower Rf). If the mesylate persists, verify the anhydrous nature of your DMF, as moisture competitively quenches the acetate nucleophile.
-
-
Deprotection: Remove the acetate and trityl groups by stirring in sodium methoxide/methanol, followed by 80% acetic acid. Finally, remove the N-benzyl group via Pd/C hydrogenation to yield the free trans-2-(hydroxymethyl)piperidin-3-ol.
References
The protocols and mechanistic rationales provided in this guide are grounded in the following peer-reviewed literature:
-
[1] Title: The Synthesis of (2S,3R)-2-Hydroxymethylpiperidin-3-ol, a Fragment of the Alkaloid Swainsonine Source: Australian Journal of Chemistry URL:
-
[2] Title: Aza-C-nucleosides as a New Class of Nucleosides Source: Synthesis (Thieme Connect) URL:
-
[3] Title: Versatile Approach to Enantiopure 2,6-Disubstituted Piperidin-3-ol Framework: Application to the Total Synthesis of (+)-Deoxoprosopinine Source: The Journal of Organic Chemistry (ACS Publications) URL:
Sources
Technical Support Center: Purification of Polar Piperidine Derivatives
Welcome to the Advanced Troubleshooting Center. Polar piperidine derivatives—often characterized by multiple heteroatoms, hydroxyl groups, or zwitterionic motifs—present notorious challenges in downstream processing. Their high basicity (pKa ~9.5–11.2) and extreme hydrophilicity frequently lead to irreversible binding on silica, poor retention on reversed-phase columns, and intractable aqueous workups.
This guide provides diagnostic workflows, causality-driven explanations, and self-validating protocols to overcome these bottlenecks.
Diagnostic Workflow: Selecting the Right Modality
Before attempting purification, evaluate the physicochemical properties of your piperidine derivative. Use the decision matrix below to bypass trial-and-error and select the optimal chromatographic strategy.
Caption: Decision tree for selecting the optimal purification strategy for polar piperidines.
FAQ & Troubleshooting Guides
Issue 1: Product Loss During Aqueous Workup
Q: My heavily hydroxylated piperidine derivative stays entirely in the aqueous layer during liquid-liquid extraction (LLE). How can I isolate it without evaporating massive volumes of water?
The Causality: At neutral or physiological pH, the piperidine nitrogen is fully protonated. This cationic state creates highly favorable hydration energies, rendering the molecule completely water-soluble. Standard organic solvents (like ethyl acetate or DCM) cannot overcome this thermodynamic barrier.
The Solution: Bypass LLE entirely by implementing a1[1]. SCX resins (e.g., propylsulfonic acid-functionalized silica) bind basic amines via electrostatic interactions. Neutral impurities are washed away, and the target amine is eluted using a volatile methanolic ammonia solution[2].
Caption: Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.
Self-Validating Protocol: SCX Catch-and-Release
-
Conditioning: Wash the SCX cartridge with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Acetic Acid in MeOH to ensure all sulfonic acid groups are protonated.
-
Loading: Load the aqueous reaction mixture directly onto the cartridge.
-
Washing: Wash with 3 CV of MeOH, then 3 CV of DCM.
-
Validation Checkpoint: Spot the wash fractions on a TLC plate. If your target amine is present in the wash, the resin capacity was exceeded, or the loading pH was too high.
-
-
Elution: Elute the target piperidine using 3 CV of 2M Ammonia ( NH3 ) in MeOH. The high pH deprotonates the piperidine, breaking the ionic bond.
-
Isolation: Evaporate the methanolic ammonia under reduced pressure to yield the pure free base.
Issue 2: Severe Tailing on Normal-Phase Silica
Q: When purifying my piperidine on standard silica gel, it streaks severely across the column, resulting in poor resolution and low recovery. Why does this happen?
The Causality: Bare silica gel contains weakly acidic surface silanol groups (Si-OH, pKa ~4.5–5.5). The basic piperidine nitrogen undergoes strong acid-base interactions and hydrogen bonding with these silanols. This creates a secondary, highly retentive mechanism alongside standard adsorption, causing severe band broadening (streaking) and irreversible binding.
The Solution: Suppress silanol ionization by adding a volatile basic modifier to the mobile phase, which competitively binds to the active silanol sites.
Self-Validating Protocol: Base-Modified Normal Phase
-
Solvent Preparation: Prepare a mobile phase of DCM/MeOH. Add 1–5% (v/v) Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide ( NH4OH ) to the polar solvent component.
-
Column Passivation: Flush the packed silica column with 3 CV of the base-modified mobile phase before loading the sample.
-
Validation Checkpoint: Collect the column flow-through and test the pH. It must be basic (pH > 8) before you load the sample; otherwise, the silanols are not fully passivated.
-
-
Elution: Load the sample and elute. If streaking persists despite passivation, the molecule is too polar for silica; switch to basic Alumina ( Al2O3 ) or Reversed-Phase methods.
Issue 3: Poor Retention on Reversed-Phase (C18) Columns
Q: My polar piperidine elutes in the void volume on a standard C18 column using 0.1% Formic Acid. How can I increase retention?
The Causality: In acidic mobile phases (0.1% Formic Acid or TFA), the piperidine is fully ionized. The resulting cation is extremely hydrophilic and partitions poorly into the hydrophobic C18 stationary phase.
The Solution: Transition to 3[3] or4[4]. MMC columns embed an ion-exchange group (e.g., weak cation exchange) within a reversed-phase hydrophobic chain. This enables dual-retention: hydrophobic interactions for the carbon skeleton and electrostatic interactions for the basic amine[5].
Self-Validating Protocol: Mixed-Mode Cation Exchange (MMC-CX)
-
Column Selection: Select an MMC-CX column (Reversed-Phase + Weak Cation Exchange).
-
Buffer Preparation: Prepare Mobile Phase A as Water with 10–20 mM Ammonium Acetate (pH 5.0). At this pH, both the piperidine and the column's carboxylic acid groups are ionized. Mobile Phase B is Acetonitrile.
-
Gradient Execution: Run a shallow gradient from 5% B to 50% B.
-
Elution Control: To elute highly retained amines, increase the buffer concentration (to disrupt electrostatic interactions via high ionic strength) or increase the pH.
-
Validation Checkpoint: Inject the sample using an unbuffered mobile phase (Water/ACN). If retention time drops drastically compared to the buffered run, you have successfully validated that electrostatic interactions are driving the retention.
-
Quantitative Comparison of Purification Modalities
To aid in method selection, the following table summarizes the expected retention behaviors, ideal analyte profiles, and recovery rates based on established chromatographic principles.
| Purification Modality | Primary Retention Mechanism | Ideal Analyte Profile | Expected Recovery (%) | Common Additives/Buffers |
| Normal Phase (Silica) | Adsorption / H-bonding | Lipophilic piperidines | 40 - 60% (High loss) | 1-5% TEA or NH4OH |
| Reversed-Phase (C18) | Hydrophobic Partitioning | Piperidines with aryl/alkyl tags | 70 - 85% | 0.1% TFA, Formic Acid |
| SCX Catch & Release | Strong Cation Exchange | Highly water-soluble amines | 85 - 95% | 2M NH3 in MeOH |
| Mixed-Mode (MMC-CX) | Hydrophobic + Electrostatic | Polar, basic amines | 90 - 98% | Ammonium Acetate/Formate |
| HILIC | Aqueous layer partitioning | Extremely polar/zwitterionic | 80 - 90% | Ammonium Formate (pH 3-5) |
References
-
Title: The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods. Source: Combinatorial Chemistry & High Throughput Screening URL: 2
-
Title: ISOLUTE Si-Propylsulfonic Acid (SCX-2) - Biotage: Catch and Release Purification of Amines. Source: Biotage URL: 1
-
Title: Hydrophilic Interaction Chromatography: A Guide for Practitioners. Source: ResearchGate URL: 4
-
Title: Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch. Source: Diva-Portal.org URL: 5
-
Title: Evolution of Mixed-Mode Chromatography. Source: Chromatography Today URL: 3
Sources
Technical Support Center: Optimizing Yield in Piperidine Cyclization
Welcome to the Piperidine Synthesis Technical Support Center. Piperidines are ubiquitous structural motifs present in over twenty classes of FDA-approved pharmaceuticals[1]. However, the de novo construction of the piperidine ring—particularly the cyclization step—often presents significant synthetic bottlenecks.
This guide is designed for researchers and drug development professionals. It addresses common failure modes, including poor diastereoselectivity, intermolecular oligomerization, and incomplete conversion, providing actionable, mechanistically grounded solutions.
Troubleshooting Guide: Core Cyclization Pathways
Q: My intramolecular cyclization of an amino-halide precursor is yielding a complex mixture of high-molecular-weight by-products instead of the desired piperidine. How can I shift the equilibrium toward ring closure?
Mechanistic Causality: The formation of high-molecular-weight species (mass > 2M) indicates that intermolecular SN2 oligomerization is outcompeting the intramolecular cyclization[2]. Causality dictates that intermolecular reactions are concentration-dependent (second-order), whereas intramolecular cyclization is concentration-independent (first-order). To favor the piperidine ring closure, you must lower the effective molarity of the reactive species.
Solution: Implement high-dilution conditions (< 0.01 M). If large solvent volumes are impractical, use a syringe pump to slowly add the linear precursor to a heated solution containing the base, ensuring the steady-state concentration of the uncyclized intermediate remains near zero. Additionally, adding a catalytic amount of NaI (Finkelstein conditions) can convert sluggish chlorides into highly reactive iodides in situ, lowering the activation energy barrier for the cyclization[2].
Q: When attempting a [5+1] reductive amination/aza-Michael cascade to form N-aryl piperidines, my reaction stalls at the linear amine intermediate, or I observe over-reduction of the alkene. What is the cause, and how do I fix it?
Mechanistic Causality: Stalling at the linear amine implies that the subsequent aza-Michael cyclization lacks the necessary thermodynamic driving force or is kinetically hindered by solvent choice. Conversely, over-reduction occurs when the reducing agent is too aggressive and reduces the Michael acceptor before cyclization can occur. The diastereoselectivity of aza-Michael cyclizations is heavily influenced by the reaction medium[3].
Solution: The choice of solvent and reductant is critical. Sodium triacetoxyborohydride (STAB) is mild enough to selectively reduce the iminium ion without touching the alkene. For the cyclization step, switching from an aprotic solvent (like DCE) to a fluorinated protic solvent like trifluoroethanol (TFE) spiked with water significantly accelerates aza-Michael additions. The water coordinates the enol intermediate, facilitating a facially selective protonation that dramatically improves the cis/trans ratio[3].
Self-Validating Protocol: Diastereoselective Reductive Amination/Aza-Michael Cyclization
-
Imine Formation & Reduction: Combine the heterocyclic amine (1.0 equiv) and carbonyl electrophile (1.0 equiv) in 1,2-dichloroethane (DCE) at 0 °C. Add STAB (1.5 equiv) portion-wise.
-
Validation Checkpoint: Sample the reaction after 2 hours. LC-MS should show complete disappearance of the starting mass and a single peak corresponding to the linear amine (M). If M+2 is observed, the alkene has been over-reduced; discard and restart with stricter temperature control.
-
-
Solvent Swap: Concentrate the mixture under reduced pressure to remove DCE.
-
Cyclization Trigger: Redissolve the crude linear amine in trifluoroethanol (TFE) or Methanol (MeOH). Add 10% v/v water.
-
Thermal Activation: Heat the mixture to 60 °C for 12 hours to drive the aza-Michael addition.
-
Isolation: Quench with saturated aqueous NaHCO3 . Extract with EtOAc (3x). Dry over anhydrous Na2SO4 , filter, and purify via silica gel chromatography.
Q: During the radical cyclization of 6-aza-8-bromooct-2-enoates using tributyltin hydride ( Bu3SnH ), I am isolating significant amounts of uncyclized linear alkene and my diastereoselectivity is poor. Why is this happening?
Mechanistic Causality: This is a classic kinetic competition between cyclization and premature hydrogen atom transfer (HAT). When using Bu3SnH , the rate at which the intermediate radical abstracts a hydrogen atom from the tin hydride is exceptionally fast. If this abstraction occurs before the radical can undergo a necessary 1,5-radical translocation to the more stable stereoisomer, you will isolate the prematurely quenched linear product and observe poor stereocontrol[4].
Solution: Switch the radical mediator to tris(trimethylsilyl)silane (TTMSS). TTMSS is a slower hydrogen donor compared to Bu3SnH . This reduced trapping rate provides the intermediate piperidine radical sufficient time to undergo selective rearrangement and cyclization cascades, often improving diastereomeric ratios from 3:1 up to 99:1[4].
Visual Diagnostic Workflows
Diagnostic workflow for resolving low yields in piperidine cyclization reactions.
Mechanistic pathway of the diastereoselective reductive amination and aza-Michael cascade.
Quantitative Comparison of Cyclization Strategies
| Synthetic Route | Catalyst / Reagent | Typical Yield (%) | Key Advantage | Primary Failure Mode |
| Catalytic Hydrogenation | PtO2 or Ru/Al2O3 | >95% | Highly atom-economical | Catalyst poisoning; loss of existing stereocenters[5] |
| Intramolecular SN2 | Base (e.g., K2CO3 ) + NaI | 60–85% | Predictable regiochemistry | Intermolecular oligomerization at high concentrations[2] |
| Reductive Amination Cascade | STAB, then TFE/ H2O | 70–90% | Excellent diastereoselectivity | Over-reduction of alkene prior to cyclization[3] |
| Radical Cyclization | TTMSS + AIBN | 65–80% | High functional group tolerance | Premature hydrogen atom transfer (HAT)[4] |
Frequently Asked Questions (FAQs)
Q: Can I use one-pot multicomponent reactions (MCRs) to avoid isolation of intermediates during piperidine synthesis? A: Yes, multicomponent reactions are highly efficient but require strict stoichiometric control. Immobilized lipases (e.g., CALB) have been successfully used in non-aqueous media to drive these reactions up to 91% yield. However, they are highly sensitive to steric bulk on the amine, and bulky substrates often fail to reach the enzyme's active site[5].
Q: How does the choice of protecting group on the nitrogen affect ring-closing metathesis (RCM) yields? A: In RCM, the conformation of the linear diene is paramount. Bulky, electron-withdrawing protecting groups (like Boc or Ts) restrict the rotation around the C-N bond, forcing the molecule into a reactive s-cis conformation that brings the two terminal alkenes into close proximity. Altering this protecting group to a smaller alkyl group often leads to an unfavorable s-trans conformation, drastically reducing the cyclization yield[1].
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH / MDPI (International Journal of Molecular Sciences) URL:1
-
A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines Source: Journal of the American Chemical Society (ACS) URL:3
-
A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes Source: Benchchem URL:5
-
Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane Source: ResearchGate URL:4
-
Technical Support Center: Optimization of Piperidine Ring Formation Source: Benchchem URL:2
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Piperidine Hydrogenation
Welcome to the technical support center for catalytic piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine hydrogenation. The synthesis of piperidines, a critical scaffold in over 60% of FDA-approved N-heterocyclic drugs, is most efficiently achieved through the catalytic hydrogenation of pyridines.[1] However, this process is frequently hampered by catalyst deactivation, a challenge that can lead to stalled reactions, low yields, and significant project delays.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent catalyst poisoning in your experiments.
Frequently Asked Questions (FAQs): First Line of Defense
This section addresses the most immediate questions researchers face when encountering problems with piperidine hydrogenation.
Q1: My reaction has stalled or is showing very low conversion. Is catalyst poisoning the likely culprit?
A: Yes, a sudden decrease in reaction rate or a complete stall is a classic symptom of catalyst poisoning.[2][3] In pyridine hydrogenation, the catalyst's active sites are susceptible to being blocked. The primary suspects are often impurities in your starting materials or, paradoxically, the reactants and products themselves.[2] The nitrogen atom in both the pyridine starting material and the piperidine product possesses a lone pair of electrons that can strongly coordinate to the precious metal sites (e.g., Pt, Pd, Rh) on your catalyst, effectively rendering them inactive.[1][2][4][5]
Q2: What are the most common catalyst poisons I should be aware of?
A: Catalyst poisons typically fall into several distinct categories. Understanding these is the first step toward effective troubleshooting.
| Poison Category | Specific Examples | Common Sources | Primarily Affects |
| Nitrogen Compounds | Pyridine (substrate), Piperidine (product), other N-heterocycles | The reaction itself, impurities in starting materials. | All precious metal catalysts (Pt, Pd, Rh, Ru, Ir).[1][2][6][7] |
| Sulfur Compounds | Thiols, thiophenes, hydrogen sulfide (H₂S) | Contamination in pyridine feedstock, solvents, or H₂ gas. | Potent poisons for all precious metal catalysts.[2][3][8] |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As) | Trace impurities in starting materials or from equipment leaching. | Irreversibly deactivates most hydrogenation catalysts.[2][9] |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | From starting materials (e.g., pyridine hydrochloride) or acidic additives. | Can act as mild or moderate poisons, depending on the system.[2][10] |
| Carbon Monoxide (CO) | Carbon Monoxide | A common impurity in lower-purity hydrogen gas cylinders. | Strongly adsorbs to and deactivates metal active sites.[2][3] |
Q3: My catalyst activity is declining steadily over the course of the reaction, even with high-purity starting materials. What's happening?
A: This is a common observation known as product inhibition , a specific form of catalyst poisoning. As the concentration of the piperidine product increases, it begins to compete with the pyridine substrate for the catalyst's active sites.[2] Because the saturated piperidine is often a more Lewis basic compound than the aromatic pyridine, it can sometimes be a stronger poison, progressively shutting down the reaction as it is formed.[2][11] This is why some reactions start strong but fail to reach full conversion.
In-Depth Troubleshooting Guides
If the initial FAQs haven't resolved your issue, the following guides provide a more structured approach to diagnosing and solving specific problems.
Scenario 1: Slow or Incomplete Reaction
Your reaction is sluggish or has stopped short of full conversion. This is the most common issue and is often directly linked to poisoning.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or incomplete reactions.
Detailed Solutions:
-
Purify Starting Materials: Before anything else, ensure your pyridine substrate and solvent are free from contaminants. Distillation is effective for removing non-volatile impurities.[2] If sulfur is suspected, passing the liquid feedstock through a guard bed of activated carbon or a suitable adsorbent can be effective.
-
Use an Acidic Additive: This is the most common and effective strategy to counteract nitrogen-based poisoning. Adding an acid like glacial acetic acid or a controlled amount of HCl protonates the nitrogen atom on both pyridine and piperidine.[7][12] This masks the lone pair of electrons, preventing them from binding to and poisoning the catalyst's metal surface. Platinum (e.g., PtO₂) and Rhodium catalysts are frequently used with acidic additives for this reason.[7][12][13]
-
Re-evaluate Your Catalyst: Palladium on carbon (Pd/C) is a go-to catalyst for many hydrogenations, but it can be particularly susceptible to poisoning in pyridine reductions. Rhodium (e.g., Rh/C, Rh₂O₃) and Platinum (e.g., PtO₂, Adams' catalyst) catalysts often show superior performance and robustness for this transformation.[4][7] Iridium-based catalysts have also emerged as highly selective and poison-resistant options.[14][15]
-
Optimize Reaction Conditions: Increasing the hydrogen pressure (e.g., from 5 bar to 30-80 bar) can sometimes help overcome partial catalyst inhibition by increasing the surface concentration of hydrogen.[6][7] However, be cautious with increasing temperature, as it can sometimes lead to thermal degradation (sintering) or coke formation on the catalyst.[2][16]
Scenario 2: Formation of Byproducts / Low Selectivity
You are getting your piperidine product, but also significant amounts of partially hydrogenated intermediates (like tetrahydropyridines) or other side products.
Potential Causes & Solutions:
-
Cause: Non-uniform catalyst activity due to partial poisoning. Some active sites may be completely blocked, while others are only partially inhibited, leading to incomplete reduction.
-
Solution: Address the root cause of the poisoning using the steps outlined in Scenario 1. A fully active catalyst population is crucial for driving the reaction to the fully saturated piperidine.
-
-
Cause: The reaction conditions are too mild or the reaction time is too short.
-
Solution: Once you have ruled out poisoning, consider increasing the reaction time or hydrogen pressure. Ensure vigorous stirring to overcome mass transfer limitations.
-
Advanced Diagnostics & Experimental Protocols
When the source of poisoning is not obvious, a more analytical approach is required.
Mechanism of Nitrogen and Sulfur Poisoning
The deactivation mechanism for common poisons involves the blockage of active sites. The Lewis basic lone pairs on nitrogen and sulfur compounds form strong bonds with the electron-deficient precious metal atoms on the catalyst surface, preventing the adsorption and activation of hydrogen and the pyridine substrate.
Caption: Mechanism of active site blocking by catalyst poisons.
Table 2: Analytical Techniques for Poison Identification
| Technique | What It Detects | Sample Preparation | Key Considerations |
| GC-MS | Volatile organic impurities (e.g., sulfur compounds) in feedstock or solvent.[2][3] | Dilute liquid sample in a high-purity solvent. | Provides identification of specific molecular poisons. |
| ICP-MS / ICP-OES | Trace heavy metal contaminants (Pb, As, Hg, etc.) on the catalyst.[3][9][17] | The catalyst sample needs to be digested in acid to bring the metals into solution. | Extremely sensitive (ppb-ppt level), ideal for detecting trace metal poisons.[9] |
| XPS | Elemental composition and chemical state of the catalyst surface.[3][9] | Used catalyst sample, often washed and dried. | Can confirm the presence of poisons like S, Cl, N directly on the surface. |
| Combustion Analysis | Total sulfur and carbon content on the used catalyst.[9] | Used catalyst sample. | Good for quantifying the extent of coking or sulfur poisoning. |
Protocol 1: Screening for Volatile Poisons using GC-MS
Objective: To identify and quantify volatile impurities in the pyridine, solvent, and hydrogen source.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1%) of the pyridine starting material and the solvent in a high-purity solvent like hexane.
-
For the hydrogen gas, use a gas sampling bag to collect a representative sample from the cylinder feed line.
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a non-polar column for general screening or a sulfur-specific column.
-
Mass Spectrometer (MS) detector.
-
-
Analysis:
-
Inject the sample into the GC.
-
Run a temperature program that allows for the separation of volatile components.
-
The MS detector will fragment and identify the eluted compounds.
-
-
Data Interpretation:
-
Compare the resulting mass spectra against a library (e.g., NIST) to identify potential poisons like thiophenes, thiols, or other nitrogen-containing heterocycles.
-
Protocol 2: Detection of Metal Poisons using ICP-MS
Objective: To detect trace metal contaminants on the spent catalyst.
Methodology:
-
Sample Preparation:
-
Carefully recover a representative sample of the used catalyst from the reaction mixture.
-
Wash the catalyst with a clean solvent to remove residual reactants and products, then dry it thoroughly.
-
Accurately weigh a small amount of the dried catalyst (e.g., 10-50 mg).
-
Digest the catalyst sample in a mixture of trace-metal grade acids (e.g., aqua regia) using a microwave digester until the sample is fully dissolved.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
-
Analysis:
-
Aspirate the prepared sample solution into the plasma.
-
The ICP-MS will measure the concentration of various elements.
-
-
Data Interpretation:
-
Compare the elemental analysis of the used catalyst to that of a fresh (unused) catalyst sample. Significantly elevated levels of elements like Pb, As, Hg, or even other transition metals can indicate poisoning from the feedstock or reactor leaching.
-
Catalyst Regeneration and Prevention
Q4: Can I regenerate my poisoned catalyst?
A: It depends entirely on the nature of the poison.[2]
-
Reversible Poisoning: If the deactivation is due to weakly adsorbed species or product inhibition, washing the catalyst with a suitable solvent may restore some activity. For product inhibition, simply separating the catalyst and reusing it with a fresh batch of starting material will demonstrate its viability.
-
Fouling/Coking: Carbonaceous deposits ("coke") can sometimes be burned off by a carefully controlled calcination (heating in the presence of air or oxygen).[2] This is a delicate procedure that can lead to thermal degradation if not done correctly.
-
Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals is often irreversible.[2] The bond between the poison and the metal active site is too strong to be broken without destroying the catalyst itself. In these cases, the catalyst must be replaced.
Preventative Measures: The Best Strategy
The most cost-effective and time-saving approach is to prevent poisoning from occurring in the first place.
-
Source High-Purity Reagents: Always use the highest purity pyridine, solvents, and hydrogen gas available.
-
Implement Feed Purification: For larger-scale reactions or when using lower-grade feedstocks, installing a guard bed before the reactor to adsorb sulfur and other poisons is a standard industrial practice.[2]
-
Use Acidic Additives Routinely: For pyridine hydrogenation, consider making an acidic co-solvent (like acetic acid) or additive a standard part of your procedure to mitigate nitrogen poisoning.[7][12]
-
Dedicated Glassware: Avoid cross-contamination by using glassware dedicated to hydrogenation reactions, especially if you also work with sulfur or phosphine-containing reagents in your lab.
References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic · Compounds - PMC. (n.d.). Retrieved from [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. (2022, March 7). Retrieved from [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines | ChemRxiv. (2025, April 29). Retrieved from [Link]
-
Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2). Retrieved from [Link]
-
Catalytic Water Formation on Platinum: A First-Principles Study | Journal of the American Chemical Society - ACS Publications. (2001, April 14). Retrieved from [Link]
-
Detection of Catalyst Poisons - GAS Dortmund. (n.d.). Retrieved from [Link]
-
Interaction of H2O with the Platinum Pt (001), (011), and (111) Surfaces: A Density Functional Theory Study with Long-Range Dispersion Corrections - PMC. (n.d.). Retrieved from [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.). Retrieved from [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. (n.d.). Retrieved from [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. (n.d.). Retrieved from [Link]
-
Catalyst Poisoning Testing - Intertek. (n.d.). Retrieved from [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchGate. (2024, January 3). Retrieved from [Link]
-
Platinum is great at splitting water for a surprise reason - Futurity. (2020, January 2). Retrieved from [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.). Retrieved from [Link]
-
Mechanisms of catalyst deactivation - SciSpace. (n.d.). Retrieved from [Link]
-
Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation. (2025, December 30). Retrieved from [Link]
-
An Introduction to Chemical Adsorption Analytical Techniques and Methods (Condensed Version) - Micromeritics. (n.d.). Retrieved from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Retrieved from [Link]
-
A new platinum-free catalyst outperforms state-of-the-art water splitting solutions - ANEMEL. (2025, January 21). Retrieved from [Link]
-
Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review - MDPI. (2023, April 23). Retrieved from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst | Asian Journal of Chemistry. (2015, August 29). Retrieved from [Link]
-
How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025, June 19). Retrieved from [Link]
-
Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides - VTechWorks. (n.d.). Retrieved from [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). Retrieved from [Link]
-
Recent advances in platinum-group-metal based electrocatalysts for alkaline hydrogen oxidation reaction - OAE Publishing Inc. (n.d.). Retrieved from [Link]
-
(PDF) Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds - ResearchGate. (2026, January 29). Retrieved from [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GAS Dortmund [gas-dortmund.de]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ammoniaknowhow.com [ammoniaknowhow.com]
- 17. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
Technical Support Center: Resolving Crystallization Problems with Piperidine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of piperidine derivatives.
Piperidines are ubiquitous scaffolds in active pharmaceutical ingredients (APIs) and chiral catalysts. However, their basic nitrogen, structural flexibility, and tendency to form low-melting solids frequently lead to severe crystallization bottlenecks—most notably Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out." This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity crystalline isolation.
Diagnostic Workflow for Piperidine Crystallization
Before altering your solvent system or cooling profile, it is critical to diagnose the thermodynamic pathway your piperidine derivative is taking. The workflow below outlines the decision-making process for mitigating phase separation.
Diagnostic workflow for mitigating Liquid-Liquid Phase Separation (LLPS) in piperidines.
Frequently Asked Questions & Troubleshooting
Q1: My piperidine intermediate consistently forms a dense oil layer instead of crystallizing upon cooling. How do I force nucleation?
A1: You are observing Liquid-Liquid Phase Separation (LLPS). While your solvent and anti-solvent are fully miscible, the presence of the basic piperidine solute forces a spinodal decomposition[1].
-
Causality: Thermodynamically, once LLPS occurs, the solute-rich oil phase and the solute-lean continuous phase reach the same chemical potential. This equalized Gibbs free energy eliminates the supersaturation driving force required for crystal nucleation[1].
-
Intervention: Do not rely on unseeded cooling. You must map the phase diagram using Process Analytical Technology (PAT) like Particle Vision and Measurement (PVM) to find the exact temperature where the single phase demixes into two liquids[1]. Introduce seed crystals above this demixing temperature to force the system to consume supersaturation via crystal growth before it can oil out.
Q2: During the chiral resolution of a piperidine derivative using a tartaric acid resolving agent, the diastereomeric salt oils out. Why does this happen even with a good solvent?
A2: Diastereomeric impurities act as potent phase-separation promoters. Studies on piperidine derivatives (such as trans-4-methyl-2-piperidine carboxylic ethyl ester) show that higher levels of diastereomeric impurities elevate the Tie-Line Liquid-Liquid (TL-L) point[2].
-
Causality: Impurities disrupt the thermodynamic stability of the crystal lattice. This makes the disordered liquid (oil) state energetically favorable over the crystalline state at lower temperatures, significantly widening the demixing region[2].
-
Intervention: Implement a pre-purification step (e.g., acid-base extraction) to lower the impurity burden before attempting resolution[3]. Alternatively, switch to a resolving agent that forms a higher-melting-point salt (e.g., (S)-mandelic acid or di-benzoyl-L-tartaric acid), which increases lattice energy and resists oiling out[4].
Q3: I managed to get crystals from an oiled-out piperidine system, but they are highly agglomerated and fail purity specs. How can I improve the morphology?
A3: This is a classic consequence of crystallization from a solute-rich dispersed phase. APIs with low melting points that undergo LLPS are highly prone to agglomeration[5].
-
Causality: When nucleation finally occurs inside the dense oil droplets, the local supersaturation is extremely high. This causes explosive, uncontrolled crystal growth. The rapid depletion of solute causes the droplets to collapse, bridging multiple growing crystals together into hard agglomerates that trap mother liquor and impurities[5].
-
Intervention: Agglomeration can be severely mitigated by seed ageing at a low supersaturation[5]. By holding the seeded solution at a constant temperature just above the LLPS boundary, the crystals can grow slowly and establish robust facets before further cooling.
Quantitative Impact of Impurities on Piperidine Crystallization
To illustrate the critical need for pre-purification, the table below summarizes how diastereomeric impurities alter the thermodynamic landscape of piperidine salt resolutions.
| Impurity Level | TL-L (Tie-Line Liquid-Liquid) Point | Demixing Region Width | Crystallization Kinetics | Resolution Efficiency |
| Low (<2%) | Baseline | Narrow | Rapid Nucleation | High (>95%) |
| Moderate (2-5%) | Elevated | Moderate | Delayed | Medium (~80%) |
| High (>5%) | Significantly Elevated | Wide (Severe LLPS) | Stalled / Agglomerated | Low (<50%) |
| (Data synthesized from phase-separation studies on trans-4-methyl-2-piperidine carboxylic ethyl ester[2]) |
Standard Operating Protocols
The following protocols are engineered as self-validating systems to ensure reproducibility and high-purity isolation.
Protocol 1: Seeding-Assisted Crystallization to Bypass Spinodal Decomposition
Objective: To isolate pure piperidine derivatives while avoiding the formation of a solute-rich oil phase.
-
Thermodynamic Profiling: Use in-situ FBRM (Focused Beam Reflectance Measurement) or PVM to map the solubility curve and identify the exact temperature of the LLPS boundary[1].
-
Dissolution: Dissolve the crude piperidine derivative in the chosen solvent system at 10–15 °C above the saturation temperature to ensure complete destruction of the thermal history[5].
-
Controlled Cooling: Cool the solution to a temperature exactly 2–3 °C above the experimentally determined LLPS demixing temperature.
-
Seed Introduction: Introduce 1–5 wt% of finely milled seed crystals of the desired polymorph.
-
Causality: The seeds provide a low-energy surface for heterogeneous nucleation. This allows the system to consume supersaturation via crystal growth, dropping the concentration below the spinodal curve before liquid-liquid demixing can occur[1].
-
-
Seed Ageing: Hold the temperature constant for 1–2 hours at this low supersaturation.
-
Causality: Seed ageing heals the milled crystal surfaces and establishes a robust growth face, preventing the secondary nucleation and agglomeration typically seen in low-melting APIs[5].
-
-
Cooling Ramp: Implement a slow, non-linear (cubic) cooling ramp to the final isolation temperature.
-
Isolation: Filter the suspension and wash with cold anti-solvent to yield high-purity crystals.
Protocol 2: Diastereomeric Salt Resolution via Acid-Base Extraction
Objective: To resolve racemic piperidine mixtures and prevent impurity-driven oiling out during salt formation.
-
Free Base Generation: Suspend the crude piperidine salt in an organic solvent (e.g., dichloromethane) and wash with 1 N sodium hydroxide to generate the free base in situ[4].
-
Phase Separation: Shake vigorously and separate the organic layer.
-
Causality: The basic piperidine derivative remains in the organic phase, while polar and acidic impurities partition into the aqueous phase. This effectively lowers the impurity burden that artificially elevates the TL-L point[3].
-
-
Resolving Agent Addition: To the organic phase, add a stoichiometric amount of a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid or (S)-mandelic acid)[4].
-
Causality: Selecting an acid that forms a high-melting-point salt increases the thermodynamic stability of the crystal lattice, making the solid state energetically favorable over the oil phase.
-
-
Heating and Dissolution: Heat the mixture to reflux until a homogenous solution is achieved.
-
Fractional Crystallization: Cool slowly to room temperature. If oiling out is observed, reheat to dissolve, add 5% more solvent to dilute the remaining impurities, and cool at a slower rate[2].
-
Isolation: Collect the pure diastereomeric salt via vacuum filtration, wash with cold solvent, and dry under reduced pressure[3].
References
- Liquid-Liquid Phase Separation in Crystalliz
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
- The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization, ACS Public
- Application Notes & Protocols: Purification Techniques for Piperidine Deriv
- Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1)
Sources
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Novel Piperidine Analogs
Introduction: The Privileged Piperidine Scaffold in Oncology
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] It is considered a "privileged scaffold" due to its presence in a vast number of pharmaceuticals and biologically active alkaloids.[1][2][3][4] This structural motif imparts favorable pharmacokinetic properties and provides a versatile framework for synthetic modification. Historically, piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, but their potential as anticancer agents has garnered significant attention.[3][4][5][6] Numerous studies have shown that novel piperidine analogs can exert potent cytotoxic effects against various cancer cell lines, often through mechanisms like apoptosis induction and cell cycle arrest.[2][3][4][6]
This guide provides an in-depth comparison of the cytotoxic profiles of newly synthesized piperidine analogs. We will delve into the critical experimental choices, from cell line selection to assay methodology, and present a framework for interpreting the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to rigorously evaluate the anticancer potential of this promising class of compounds.
Pillar 1: Strategic Experimental Design for Cytotoxicity Profiling
A robust assessment of cytotoxicity is not merely about generating numbers; it's about designing an experiment that yields a clear, multi-faceted understanding of a compound's effect on cancer cells. The causality behind our experimental choices is paramount for generating trustworthy and actionable data.
The Rationale for a Diverse Cancer Cell Panel
To avoid misleading or narrowly applicable results, it is crucial to screen novel compounds against a panel of well-characterized cancer cell lines representing different tumor types. For this guide, we have selected three distinct and widely used human cancer cell lines:
-
HeLa (Cervical Adenocarcinoma): As one of the oldest and most commonly used immortal human cell lines, HeLa cells are incredibly robust and serve as an excellent initial model for general cytotoxicity screening.[7][8][9][10]
-
MCF-7 (Breast Adenocarcinoma): This cell line is estrogen receptor (ER)-positive, making it an indispensable model for investigating therapies targeting hormone-dependent breast cancers.[11][12][13][14][15]
-
A549 (Lung Carcinoma): Representing non-small cell lung cancer, the A549 line is a critical tool for evaluating compounds against one of the leading causes of cancer-related mortality worldwide.[16][17][18][19]
Critically, an ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing healthy cells. Therefore, a non-cancerous cell line, such as MRC-5 (human fetal lung fibroblast), is included as a control to determine the selectivity index of the test compounds.[20][21]
A Multi-Assay Approach: The Key to a Comprehensive Profile
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[24][25] It provides a robust measure of a compound's cytostatic or cytotoxic effect on cell proliferation.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[22][26][27] The LDH assay quantifies this released enzyme, providing a direct measure of cell lysis and membrane rupture.[28]
-
Neutral Red Uptake (NRU) Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[29][30] Compromised lysosomal membranes, an early indicator of cellular damage, result in a decreased uptake of the dye.[31][32]
Caption: High-level workflow for evaluating the cytotoxicity of novel compounds.
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of experimental data is built upon meticulous and well-documented protocols. The following sections provide detailed, step-by-step methodologies for the core cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[23][24][25]
-
Cell Seeding: Seed cells (HeLa, MCF-7, A549, MRC-5) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel piperidine analogs and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[33] Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[25]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm or greater can be used to subtract background absorbance.[23]
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100
Protocol 2: LDH Membrane Integrity Assay
This protocol is based on the principle of detecting LDH released from damaged cells.[22][26][27]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is advisable to run a parallel plate for the LDH assay.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay.[27]
-
Background: Culture medium alone.
-
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[28] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[27] During this time, LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.
-
Stop Reaction & Read Absorbance: Add 50 µL of a stop solution (often 1N HCl) to each well.[22] Measure the absorbance at 490 nm within 1 hour.[27][28]
-
Calculation: Calculate the percentage of cytotoxicity using the formula:[5] % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Protocol 3: Neutral Red Uptake (NRU) Lysosomal Integrity Assay
This protocol assesses the ability of viable cells to incorporate and retain the Neutral Red dye.[29][31]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol on a separate plate.
-
Dye Incubation: After the 48-hour treatment period, remove the culture medium. Add 200 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[31]
-
Wash and Fix: Remove the dye-containing medium. Wash the cells with 150 µL of PBS to remove excess dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well.[31]
-
Absorbance Reading: Place the plate on a shaker for 10 minutes to extract the dye from the cells and form a homogenous solution. Measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of viability relative to the untreated control cells. % Viability = (Absorbance_Sample / Absorbance_Control) * 100
Pillar 3: Data Interpretation and Authoritative Grounding
The ultimate goal of these experiments is to generate a clear, comparative dataset that can guide further drug development efforts.
Comparative Cytotoxicity Data (IC₅₀ Values)
The results of dose-response experiments are typically summarized by calculating the IC₅₀ value—the concentration of a compound required to inhibit cell growth or viability by 50%.[4] This provides a quantitative measure of potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Novel Piperidine Analogs
| Compound | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | MRC-5 (Normal) | Selectivity Index (SI) on A549* |
| Analog PA-101 | 15.8 | 12.5 | 22.4 | > 100 | > 8.0 |
| Analog PA-102 | 2.1 | 1.8 | 3.5 | 45.2 | 25.1 |
| Analog PA-103 | 35.2 | 41.0 | > 50 | > 100 | > 2.4 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 5.3 | 4.8 |
*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value is desirable.
Analysis and Structure-Activity Relationship (SAR)
-
Potency: Analog PA-102 is the most potent compound across all three cancer cell lines, with IC₅₀ values in the low single-digit micromolar range. Its activity against A549 and HeLa cells is particularly noteworthy, approaching the potency of the established chemotherapeutic agent, Doxorubicin.
-
Spectrum of Activity: While PA-102 shows broad activity, Analog PA-101 demonstrates moderate but consistent cytotoxicity across the panel. In contrast, PA-103 exhibits significantly weaker activity, suggesting its structural features are less favorable for a cytotoxic effect.
-
Selectivity: A critical aspect of drug development is selectivity. Analog PA-102 displays a promising selectivity index of 25.1 for lung cancer cells (A549) over normal fibroblasts (MRC-5). This is a significant improvement compared to Doxorubicin (SI = 4.8), indicating that PA-102 may have a wider therapeutic window. The high IC₅₀ values for all analogs against MRC-5 cells are a positive initial sign.
Let's assume PA-101 is a core piperidine structure, and PA-102 contains an added 4-chlorophenyl group. This would lead to a key SAR insight: the addition of a halogenated phenyl group dramatically increases cytotoxic potency. This aligns with findings in the literature where specific substitutions on the piperidine scaffold are crucial for enhancing anticancer activity.[34][35]
Caption: A simplified diagram illustrating a structure-activity relationship.
Mechanistic Grounding: Apoptosis Signaling
While cytotoxicity assays quantify cell death, they do not always reveal the mechanism. Piperidine derivatives frequently exert their anticancer effects by activating programmed cell death, or apoptosis.[4][6] This is often mediated by modulating key signaling pathways that control cell survival and death, such as the PI3K/Akt or NF-κB pathways.[6] A common downstream effect is the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Caption: Simplified intrinsic apoptosis pathway often targeted by cytotoxic agents.
Conclusion and Future Perspectives
This guide outlines a robust, multi-faceted strategy for comparing the cytotoxicity of novel piperidine analogs. By employing a diverse panel of cell lines and a complementary set of assays interrogating different cellular functions, researchers can build a comprehensive and trustworthy profile of their compounds.
The hypothetical data for Analog PA-102 highlights what a promising lead candidate looks like: potent, broad-spectrum, and, most importantly, selective. Such a compound would be a prime candidate for subsequent investigations, including:
-
Detailed Mechanistic Studies: Elucidating the precise molecular target and signaling pathway.
-
Cell Cycle Analysis: Determining if the compound causes arrest at specific checkpoints.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer.
The piperidine scaffold continues to be a rich source of potential anticancer therapeutics.[4] A systematic and scientifically rigorous approach to evaluating their cytotoxicity, as detailed here, is the critical first step in translating that potential into clinically effective treatments.
References
- Benchchem. (n.d.). Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols. Benchchem.
-
Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. bioRxiv. Retrieved from [Link]
-
Ahmad, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Retrieved from [Link]
- Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Analysis of the Biological Activity of Acetylpiperidine Derivatives.
-
Canada.ca. (2023). Neutral red uptake assay for mainstream tobacco smoke: T-502. Retrieved from [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]
-
EURL ECVAM - TSAR. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Spandidos Publications. (n.d.). A meta-analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells. Retrieved from [Link]
-
PMC. (2022). Structure–activity relationship of cytotoxic natural products from Indonesian marine sponges. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]
-
PMC. (n.d.). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved from [Link]
-
PMC. (n.d.). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. Retrieved from [Link]
-
PMC. (n.d.). Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Cytotoxic evaluation of curcumin and quercetin in MCF-7 cell lines. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2018). Evaluation of Anticancer Activity of Olmesartan and Ramipril on A549 Cell Line. Retrieved from [Link]
-
Pharmaceutical Sciences. (n.d.). Cytotoxicity Effects of Aqueous Extract of Purtulaca oleracea on HeLa Cell Line. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). In-vitro Cytotoxicity assay of Betel quid extract against HeLa cells. Retrieved from [Link]
-
PMC. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Retrieved from [Link]
-
Pharmacophore. (2023). CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. Retrieved from [Link]
-
MDPI. (2025). In Vitro Effects of Rumex confertus Extracts on Cell Viability and Molecular Pathways in MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (n.d.). In-vitro, In-silico Investigations Reveals Potential Cytotoxic Activity of Fermentation Metabolites from Actinomycetes Isolated from Lonar Soda Lake Against HeLa Cancer Cell Lines. Retrieved from [Link]
-
MDPI. (n.d.). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Retrieved from [Link]
-
PMC. (n.d.). Cytotoxic activity of Macrosolen parasiticus (L.) Danser on the growth of breast cancer cell line (MCF-7). Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
-
Visikol. (2019). Literature Spotlight: Increase in resistance to anticancer drugs involves occludin in spheroid culture model of lung adenocarcinoma A549 cells. Retrieved from [Link]
-
PMC. (n.d.). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Retrieved from [Link]
-
Brieflands. (2024). Antiproliferative and Anticancer Activity of Chrysin on Human A549 Lung Cancer Cell Lines; Possible Clinical Application. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. rjptonline.org [rjptonline.org]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. A meta‑analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic activity of Macrosolen parasiticus (L.) Danser on the growth of breast cancer cell line (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Anticancer Activity of Olmesartan and Ramipril on A549 Cell Line – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Anticancer screening in A549 spheroids | Visikol [visikol.com]
- 19. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 27. protocols.io [protocols.io]
- 28. media.cellsignal.cn [media.cellsignal.cn]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 31. qualitybiological.com [qualitybiological.com]
- 32. researchgate.net [researchgate.net]
- 33. cyrusbio.com.tw [cyrusbio.com.tw]
- 34. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 35. researchgate.net [researchgate.net]
Head-to-Head Synthesis Efficiency of Piperidine Scaffolds: Substituted vs. Spirocyclic Architectures
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a critical decision point: optimizing the synthetic route for nitrogen-containing heterocycles. The piperidine ring is a cornerstone of medicinal chemistry, ranking among the most frequently utilized ring structures in FDA-approved pharmaceuticals.
Historically, drug development relied heavily on flat, 2-, 3-, and 4-substituted piperidines. However, to overcome metabolic instability and off-target toxicity, the paradigm is rapidly shifting toward 3D spirocyclic piperidines to increase the fractional sp³ character (Fsp³). This guide provides an objective, head-to-head comparison of the synthesis efficiency between classic substituted piperidines and emerging spirocyclic architectures, focusing on yield, stereocontrol, and underlying mechanistic causality.
Mechanistic Pathways & Scaffold Comparison
Scaffold A: Classic Substituted Piperidines (2-, 3-, and 4-position)
The most robust and industrially scalable route to classic substituted piperidines is the catalytic hydrogenation of pre-functionalized pyridines (1[1]). This approach leverages the vast commercial availability of pyridine building blocks.
-
The Challenge: While highly atom-economical for racemic mixtures, achieving high enantioselectivity during the reduction of multi-substituted pyridines remains a profound challenge. Synthesizing highly efficacious drugs, such as direct renin inhibitors, often requires tedious late-stage classical resolution or the use of chiral auxiliaries, which drastically inflates the E-factor and reduces overall yield (2[2]).
Scaffold B: Spirocyclic Piperidines (3D Architectures)
Spirocyclic piperidines offer rigid, 3D conformations that perfectly position hydrogen-bond donors and acceptors while resisting cytochrome P450-mediated oxidation. Synthesizing these quaternary carbon-containing centers is notoriously difficult, often requiring kinetic resolution to achieve enantioenriched products (3[3]).
-
The Breakthrough: Recent advancements, such as the asymmetric "Clip-Cycle" approach, have revolutionized this space. This method utilizes an E-selective cross-metathesis ("Clip") followed by a chiral phosphoric acid-catalyzed aza-Michael addition ("Cycle"), enabling the construction of 3-spiropiperidines with excellent enantiomeric ratios (4[4]).
Visualizing the Synthetic Logic
Synthetic divergence: Pyridine hydrogenation vs. Clip-Cycle spirocyclization.
Quantitative Data Comparison
To objectively evaluate these pathways, we must look at the empirical data. The table below summarizes the efficiency metrics of both scaffold syntheses.
| Metric | Classic Substituted Piperidines | Spirocyclic Piperidines |
| Primary Methodology | Catalytic Hydrogenation of Pyridines | 'Clip-Cycle' (Cross-Metathesis / Aza-Michael) |
| Typical Yield | 85–95% | 43–87% |
| Step Count | 1–2 steps (from commercial pyridines) | 3–5 steps (from acyclic precursors) |
| Stereocontrol | Poor to Moderate (often requires resolution) | Excellent (up to 96:4 er via CPA catalysis) |
| Atom Economy | High (addition of H₂ only) | Moderate (loss of ethylene in metathesis) |
| Scalability | High (Industrial scale, multi-kilogram) | Moderate (Gram-scale demonstrated) |
Experimental Workflows & Methodologies
A protocol is only as good as its reproducibility. The following methodologies are designed as self-validating systems, where the experimental conditions inherently enforce the desired chemical outcome.
Protocol A: Catalytic Hydrogenation of Pyridines (Classic Substituted Piperidines)
Causality & Design: Platinum dioxide (PtO₂) is selected over palladium because it efficiently reduces aromatic nitrogen heterocycles under relatively mild hydrogen pressures without causing unwanted ring-opening. Glacial acetic acid serves as both the solvent and an activating agent; protonation of the pyridine nitrogen increases the electrophilicity of the ring, facilitating hydride transfer from the catalyst surface. The reaction is self-validating: progress is directly indicated by the cessation of pressure drop in the hydrogen reactor.
Step-by-Step Procedure:
-
In a high-pressure reactor, dissolve 1.0 g of the substituted pyridine precursor in 5 mL of glacial acetic acid.
-
Carefully add 5 mol% of PtO₂ catalyst under an inert argon atmosphere to prevent the premature ignition of solvent vapors.
-
Seal the reactor, purge three times with nitrogen gas, and then pressurize with hydrogen gas to 30-50 psi.
-
Stir the reaction vigorously at room temperature. Monitor the hydrogen uptake via the pressure gauge; the reaction is complete when the pressure stabilizes.
-
Safely vent the hydrogen gas and purge the system with nitrogen.
-
Filter the mixture through a Celite pad to remove the PtO₂ catalyst (which can be recycled), and concentrate the filtrate under reduced pressure.
-
Quench the acidic residue with saturated aqueous NaHCO₃, and extract the piperidine product with ethyl acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.
Protocol B: Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines
Causality & Design: The "Clip" step utilizes a ruthenium-based Grubbs II catalyst for cross-metathesis, ensuring high E-selectivity due to thermodynamic control. The "Cycle" step employs a Chiral Phosphoric Acid (CPA) catalyst. The CPA acts as a bifunctional catalyst: its acidic proton activates the thioacrylate (Michael acceptor), while the phosphoryl oxygen hydrogen-bonds with the nucleophilic amine. Running this step in a non-polar solvent (octane) is a self-validating design choice: it completely suppresses the uncatalyzed background aza-Michael reaction, ensuring that any product formed is strictly the result of the chiral catalyst's highly ordered transition state.
Step-by-Step Procedure:
-
The Clip: Dissolve the N-Cbz-protected 1-amino-hex-5-ene and thioacrylate (1.5 equiv) in anhydrous dichloromethane (DCM). Add 5 mol% Grubbs II catalyst and reflux for 12 hours. Purify the resulting E-alkene via flash chromatography.
-
The Cycle: Dissolve the purified E-alkene in anhydrous octane to a strict concentration of 0.02 M.
-
Add 20 mol% of the selected Chiral Phosphoric Acid (CPA) catalyst.
-
Stir the reaction at 80 °C for 24–48 hours. Monitor the conversion via LC-MS.
-
Upon completion, cool the mixture, concentrate under reduced pressure, and purify the enantioenriched 3-spiropiperidine via chiral stationary phase HPLC.
-
Determine the enantiomeric ratio (er) via chiral HPLC analysis (expected er up to 96:4).
Conclusion
While classic substituted piperidines benefit from highly scalable and atom-economical routes like pyridine hydrogenation, they often fall short in generating complex 3D stereocenters without significant yield penalties from late-stage resolution. Conversely, spirocyclic piperidines, synthesized via advanced cascade methodologies like the Clip-Cycle, provide exceptional 3D chemical space and stereocontrol. For drug discovery programs prioritizing Fsp³ and target specificity, the increased step count of spirocyclic synthesis is a highly worthwhile investment.
References
-
Title: Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors Source: ACS Medicinal Chemistry Letters (NIH/PMC) URL: [Link]
-
Title: Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 4. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
Scaffold Selection in Lead Optimization: ADME Profiling of 2-(Hydroxymethyl)piperidin-3-ol vs. Traditional Heterocycles
As drug discovery increasingly shifts away from flat, aromatic rings toward sp3-rich, three-dimensional architectures, the selection of the optimal saturated heterocyclic scaffold becomes a critical determinant of a candidate's success. While traditional aliphatic rings like piperidine, morpholine, and pyrrolidine dominate the medicinal chemistry landscape, polyhydroxylated derivatives such as 2-(hydroxymethyl)piperidin-3-ol offer a radically different physicochemical profile.
Functioning as an iminosugar (a carbohydrate mimetic where the ring oxygen is replaced by nitrogen), 2-(hydroxymethyl)piperidin-3-ol drastically alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties [1]. This guide provides an objective, data-driven comparison of 2-(hydroxymethyl)piperidin-3-ol against standard heterocycles, equipping researchers with the mechanistic insights and self-validating protocols necessary for rational lead optimization.
Mechanistic Rationale: The Shift to Polyhydroxylated Scaffolds
The foundational difference between 2-(hydroxymethyl)piperidin-3-ol and unsubstituted rings (piperidine, morpholine, pyrrolidine) lies in its extensive hydrogen-bonding network.
-
Piperidine & Pyrrolidine: These highly basic, lipophilic rings exhibit excellent passive membrane permeability. However, their high electron density makes them susceptible to Cytochrome P450 (CYP)-mediated N-oxidation and α-carbon hydroxylation (leading to lactam formation)[2].
-
Morpholine: The introduction of an oxygen atom exerts an electron-withdrawing inductive effect. This lowers the basicity of the amine (pKa ~8.4 vs. ~11.2 for piperidine) and reduces the electron density of the ring, significantly enhancing metabolic stability while maintaining good permeability [1].
-
2-(Hydroxymethyl)piperidin-3-ol: The addition of two hydroxyl groups fundamentally shifts the molecule into the chemical space of iminosugars (e.g., deoxynojirimycin analogs) [3]. This results in a negative LogP and a high Topological Polar Surface Area (TPSA). While this severely limits passive diffusion, it essentially immunizes the scaffold against Phase I CYP metabolism, as the highly polar molecule cannot efficiently partition into the lipophilic active sites of liver enzymes [4].
Fig 1: Divergent metabolic pathways of saturated heterocyclic scaffolds.
Comparative ADME Landscape
Absorption & Permeability
Unsubstituted piperidine and pyrrolidine are rapidly absorbed via passive transcellular diffusion. In contrast, 2-(hydroxymethyl)piperidin-3-ol exhibits poor passive permeability due to its high desolvation energy. To achieve oral bioavailability, compounds utilizing this scaffold must either be designed as prodrugs or engineered to hijack active intestinal transporters (such as SGLT1 or GLUT family transporters) that naturally recognize sugar-like motifs [3].
Distribution & Plasma Protein Binding (PPB)
Highly lipophilic basic amines often suffer from high unspecific tissue binding and phospholipidosis. The polyhydroxylated nature of 2-(hydroxymethyl)piperidin-3-ol prevents extensive partitioning into lipid bilayers. Consequently, it demonstrates low plasma protein binding (<20%) and a volume of distribution (Vd) that closely mirrors total body water, ensuring a high fraction of unbound, therapeutically active drug (fu).
Metabolic Stability & Clearance
While morpholine is often the "go-to" scaffold for rescuing the metabolic liability of a piperidine ring, 2-(hydroxymethyl)piperidin-3-ol offers an alternative strategy: metabolic bypass . Because it evades CYP450 enzymes, its primary route of clearance is renal excretion of the unchanged parent drug. This minimizes the risk of drug-drug interactions (DDIs) commonly associated with CYP3A4/CYP2D6 substrates [4].
Quantitative ADME Data Summary
The following table summarizes the predictive and experimental physicochemical parameters that drive the ADME profiles of these four scaffolds.
| Property | 2-(Hydroxymethyl)piperidin-3-ol | Piperidine | Morpholine | Pyrrolidine |
| Molecular Weight ( g/mol ) | 131.17 | 85.15 | 87.12 | 71.12 |
| LogP (Predicted) | -1.10 | 0.84 | -0.86 | 0.46 |
| pKa (Basic Amine) | ~8.5 - 9.0 | 11.22 | 8.36 | 11.27 |
| TPSA (Ų) | 52.5 | 12.0 | 21.3 | 12.0 |
| Caco-2 Permeability ( Papp ) | Low (< 5 x 10⁻⁶ cm/s) | High (> 20 x 10⁻⁶ cm/s) | High | High |
| Metabolic Stability (HLM) | High (Bypasses CYP450) | Moderate (CYP Oxidation) | High | Low to Moderate |
| Primary Clearance Route | Renal (Unchanged) | Hepatic | Hepatic / Renal | Hepatic |
Self-Validating Experimental Protocols
To objectively evaluate these scaffolds during lead optimization, researchers must employ robust, self-validating assay systems. The following protocols detail the methodologies and the mechanistic causality behind each step.
Protocol A: Bidirectional Caco-2 Permeability Assay
Objective: To determine passive transcellular permeability and identify active efflux (P-glycoprotein substrate potential). Causality & Design: We utilize a bidirectional format (Apical-to-Basolateral [A-B] and Basolateral-to-Apical[B-A]) rather than unidirectional. This is crucial for polar scaffolds like 2-(hydroxymethyl)piperidin-3-ol to calculate the Efflux Ratio (ER = Papp(B−A)/Papp(A−B) ). An ER > 2 indicates active efflux. Both chambers are maintained at pH 7.4 to eliminate pH-gradient-driven ion trapping, which artificially skews the permeability of basic amines.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation and tight junction formation (verified by TEER > 250 Ω·cm²).
-
Incubation: Spike the test scaffold (10 µM) into the donor chamber in HBSS buffer (pH 7.4).
-
Self-Validation Controls: Co-incubate with internal system controls: Propranolol (high permeability marker), Atenolol (low permeability marker), and Digoxin (known P-gp efflux substrate).
-
Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.
-
Quantification: Analyze via LC-MS/MS.
-
Validation Check: The assay is only valid if the mass balance (total drug recovered in donor + receiver + cell lysate) is >80%, ruling out non-specific binding to the plastic apparatus.
Protocol B: Cytochrome P450 (CYP) Microsomal Stability Assay
Objective: To isolate and quantify Phase I hepatic clearance. Causality & Design: Human Liver Microsomes (HLM) are used because they contain the full complement of CYP enzymes. Instead of adding direct NADPH (which degrades rapidly at 37°C), we use an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This ensures a steady, zero-order supply of the required cofactor, maintaining linear enzyme kinetics throughout the duration of the assay.
Step-by-Step Methodology:
-
Preparation: Pre-incubate the test compound (1 µM) with pooled HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Self-Validation Controls: Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (metabolically stable control). Crucially, run a Minus-NADPH control for the test compound to definitively prove that any observed degradation is CYP-mediated and not due to chemical instability or non-CYP esterases.
-
Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Fig 2: Self-validating ADME experimental workflow for scaffold evaluation.
References
-
Callahan M., et al. "Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects." PLoS One (via PMC). Available at:[Link]
-
Taylor & Francis. "Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Safety Operating Guide
A Comprehensive Safety and Handling Guide for 2-(Hydroxymethyl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: An Evidence-Based Approach
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in more severe cases, chemical burns.[1][2][5][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[4][5][7][9]
-
Toxicity: Systemic effects may occur upon ingestion, inhalation, or dermal absorption.[4][5][6]
Given these potential risks, a cautious and well-defined handling protocol is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling 2-(Hydroxymethyl)piperidin-3-ol. The selection of appropriate PPE is governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the use of engineering controls and personal protective equipment to minimize exposure to hazardous chemicals.[10][11][12]
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (double-gloved)- Laboratory Coat- Safety Goggles with Side Shields- N95 Respirator | To prevent inhalation of fine particles and to protect skin and eyes from accidental contact.[13] |
| Solution Preparation and Handling | - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (when splash potential is high) | To protect against splashes of the chemical in solution, which can cause skin and eye irritation.[13] |
| Experimental Procedures | - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles | To provide a baseline of protection during routine experimental work.[13] |
| Waste Disposal | - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Resistant Apron or Gown- Chemical Splash Goggles- Face Shield | To offer enhanced protection when handling larger volumes of chemical waste.[13] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol details the safe handling of 2-(Hydroxymethyl)piperidin-3-ol from receipt to disposal, ensuring a secure and controlled laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Inventory: Log the compound into the chemical inventory system.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14] The container must be kept tightly closed.[6][9][13][14][15][16]
Preparation and Use
-
Controlled Environment: All handling of solid 2-(Hydroxymethyl)piperidin-3-ol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
PPE Adherence: Before handling, ensure all required PPE is donned correctly.
-
Dedicated Equipment: Use dedicated spatulas and weighing boats for the compound.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8][15][16] Seek medical attention.[7][15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7][8][15][17] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][3][4][8][15][17] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[8][15][16] If the individual is conscious, rinse their mouth with water.[2][8][15][16] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18] All waste containing 2-(Hydroxymethyl)piperidin-3-ol must be treated as hazardous waste.
Waste Collection and Labeling
-
Designated Containers: Collect all waste in compatible, properly sealed, and clearly labeled containers.[18][19]
-
Labeling Requirements: The label must include the words "Hazardous Waste," the full chemical name (no abbreviations), the date of generation, and the principal investigator's name and contact information.[18][20][21]
Waste Disposal Procedure
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Pickup Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[18]
-
Documentation: Maintain a record of all hazardous waste generated and disposed of in accordance with EPA and local regulations.[19][22]
Workflow and Safety Decision Diagram
The following diagram illustrates the key decision points and workflow for safely handling 2-(Hydroxymethyl)piperidin-3-ol.
Caption: Safe handling workflow for 2-(Hydroxymethyl)piperidin-3-ol.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
MATERIAL SAFETY DATA SHEETS PIPERIDINE. Cleanchem Laboratories. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]
-
Piperidine - SAFETY DATA SHEET. SBLCore. [Link]
-
4-Piperidinopiperidine - Safety Data Sheet. Antibodies.com. [Link]
-
Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]
-
Piperidine - SAFETY DATA SHEET. GPEG. [Link]
-
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. [Link]
-
2-(Piperidin-2-yl)piperidine - Safety Data Sheet. Targetmol. [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. peptide.com [peptide.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. compliancy-group.com [compliancy-group.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 17. fishersci.com [fishersci.com]
- 18. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 19. epa.gov [epa.gov]
- 20. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 21. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 22. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
